2,2-Dichloro-N-(4-nitrophenyl)acetamide
Description
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Properties
CAS No. |
16346-60-4 |
|---|---|
Molecular Formula |
C8H6Cl2N2O3 |
Molecular Weight |
249.05 g/mol |
IUPAC Name |
2,2-dichloro-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H6Cl2N2O3/c9-7(10)8(13)11-5-1-3-6(4-2-5)12(14)15/h1-4,7H,(H,11,13) |
InChI Key |
VUPKZANRZKUIHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
2,2-Dichloro-N-(4-nitrophenyl)acetamide CAS 16346-60-4 properties
CAS: 16346-60-4 Synonyms: 2,2-Dichloro-4'-nitroacetanilide; N-(4-Nitrophenyl)dichloroacetamide Role: Synthetic Intermediate / Chloramphenicol Impurity Standard[1]
Part 1: Executive Summary & Chemical Identity
This guide serves as a technical reference for 2,2-Dichloro-N-(4-nitrophenyl)acetamide , a critical intermediate in the synthesis of amphenicol antibiotics and a known degradation impurity in chloramphenicol formulations.[1] For drug development professionals, this compound represents a key structural alert due to its electrophilic dichloroacetyl moiety and metabolically active nitro group .[1]
Its primary utility lies in:
-
Impurity Profiling: Acting as a reference standard for quality control in antibiotic manufacturing (specifically Chloramphenicol).[1]
-
Synthetic Scaffolding: Serving as a precursor for herbicide development and novel antimicrobial agents.[1]
-
Toxicological Modeling: Used to study the hematotoxicity associated with p-nitro-haloacetanilides.[1]
Physicochemical Profile
| Property | Value / Description | Note |
| Molecular Formula | C₈H₆Cl₂N₂O₃ | |
| Molecular Weight | 249.05 g/mol | |
| Appearance | Pale yellow to off-white crystalline solid | Color deepens upon oxidation/light exposure.[1][2][3] |
| Melting Point | 150–160 °C (Typical range) | Note: Literature varies; verify via DSC.[1] |
| Solubility | DMSO, DMF, Acetone, Ethyl Acetate | Poor water solubility (<0.1 mg/mL).[1] |
| Reactivity | Electrophilic (Alkylating agent) | Susceptible to nucleophilic attack at the α-carbon.[1] |
Part 2: Synthetic Protocol (Process Chemistry)
Objective: Synthesis of high-purity this compound via N-acylation.
Reaction Logic
The synthesis relies on a nucleophilic acyl substitution .[1] The amine nitrogen of p-nitroaniline acts as the nucleophile, attacking the carbonyl carbon of dichloroacetyl chloride.[1]
-
Why Dichloroacetyl Chloride? It is more reactive than the anhydride, allowing the reaction to proceed at lower temperatures, minimizing thermal degradation of the nitro group.[1]
-
Base Selection: A non-nucleophilic base (Triethylamine or Pyridine) is required to scavenge the HCl byproduct, driving the equilibrium forward and preventing protonation of the unreacted aniline.
Step-by-Step Protocol
Scale: 10 mmol basis.
-
Preparation:
-
Dissolve p-nitroaniline (1.38 g, 10 mmol) in Dichloromethane (DCM, 20 mL) .
-
Add Triethylamine (1.5 mL, 11 mmol) .
-
Cool the solution to 0°C in an ice bath to control the exotherm.
-
-
Acylation:
-
Add Dichloroacetyl chloride (1.05 mL, 11 mmol) dropwise over 15 minutes.
-
Critical Control Point: Maintain internal temperature <5°C during addition to prevent di-acylation or polymerization side products.[1]
-
Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Mobile Phase: 30% EtOAc/Hexanes).[1]
-
-
Workup (Self-Validating Purification):
-
Recrystallization:
Synthetic Workflow Diagram[1]
Figure 1: Step-wise synthetic pathway for CAS 16346-60-4, emphasizing purification checkpoints.
Part 3: Structural Biology & Reactivity (SAR)
Understanding the reactivity of CAS 16346-60-4 is vital for predicting its behavior in biological systems and stability studies.[1]
Electrophilicity & Alkylation
The dichloroacetyl group is a soft electrophile .[1] The two chlorine atoms withdraw electron density from the α-carbon, making it susceptible to attack by biological nucleophiles (e.g., Cysteine thiols in proteins).[1]
-
Implication: This mechanism underpins the potential for haptenization , where the compound binds covalently to serum proteins, potentially triggering immune responses (hypersensitivity).[1]
Nitro Group Metabolism
The p-nitro group is a metabolic "hotspot."[1] In vivo, it undergoes reduction:[1]
-
Nitro (-NO₂) → Nitroso (-NO) [1]
-
Nitroso (-NO) → Hydroxylamine (-NHOH) [1]
-
Hydroxylamine → Amine (-NH₂) [1]
Toxicological Relevance: The nitroso and hydroxylamine intermediates are implicated in hematotoxicity (aplastic anemia) associated with chloramphenicol and its analogs.[1] They can generate reactive oxygen species (ROS) or bind to DNA.[1]
Structure-Activity Relationship (SAR) Diagram[1]
Figure 2: Structure-Activity Relationship (SAR) mapping functional groups to toxicological outcomes.[1]
Part 4: Safety & Handling (E-E-A-T)
Warning: This compound is a potent skin sensitizer and potential mutagen.[1]
-
Engineering Controls: Always handle in a certified chemical fume hood. The powder is electrostatic; use an anti-static gun or weigh in a closed vessel.[1]
-
PPE: Nitrile gloves (double-gloving recommended due to potential permeability of haloacetamides), lab coat, and safety glasses.[1]
-
Deactivation: In case of spill, treat with 10% NaOH to hydrolyze the amide and dichloro-moiety, followed by neutralization.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13807042, 2,2-Dichloro-N-methyl-N-(4-nitrophenyl)acetamide (Analog Reference).[1] Retrieved from [Link][1]
-
PrepChem. Synthesis of 2-Chloro-N-(4-nitrophenyl)-acetamide (Protocol Adaptation). Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. 2',5'-Dichloro-4'-nitroacetanilide (Structural Analog Data). Retrieved from [Link][1]
Sources
A Comparative Analysis of 2,2-Dichloro-N-(4-nitrophenyl)acetamide and 2-Chloro-N-(4-nitrophenyl)acetamide: Structure, Synthesis, and Biological Implications
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The substitution of halogen atoms on an acetamide backbone is a cornerstone of medicinal chemistry, profoundly influencing a molecule's reactivity, metabolic stability, and biological activity. This guide provides a detailed comparative analysis of two closely related α-haloacetamides: 2,2-Dichloro-N-(4-nitrophenyl)acetamide and 2-Chloro-N-(4-nitrophenyl)acetamide. We delve into their chemical properties, synthetic pathways, and the critical role of mono- versus di-chlorination on the α-carbon. By examining the subtle yet significant structural differences, this paper offers researchers and drug development professionals critical insights into the structure-activity relationships (SAR) that govern the potential applications of these compounds, from synthetic intermediates to biologically active agents.
Introduction: The Significance of α-Haloacetamides
α-Haloacetamides are a class of compounds characterized by an acetamide group with one or more halogen atoms on the alpha-carbon (the carbon adjacent to the carbonyl group). This structural motif imparts a unique electrophilic character, making them valuable as alkylating agents and versatile intermediates in organic synthesis. The 4-nitrophenyl moiety, a common feature in many pharmacologically active molecules, acts as a strong electron-withdrawing group, further influencing the molecule's electronic properties.
The core distinction between the two molecules of focus lies in the degree of chlorination. This guide will explore how the addition of a second chlorine atom fundamentally alters the compound's chemical and biological profile, a critical consideration for rational drug design and development.
Physicochemical Properties: A Head-to-Head Comparison
A foundational understanding of a compound's physical and chemical properties is essential for its application in research and development. The following table summarizes the key properties of the mono- and di-chloro analogs, derived from authoritative chemical databases.
| Property | 2-Chloro-N-(4-nitrophenyl)acetamide | This compound | Data Source(s) |
| Molecular Formula | C₈H₇ClN₂O₃ | C₈H₆Cl₂N₂O₃ | [1] |
| Molecular Weight | 214.61 g/mol | 249.05 g/mol | [1] |
| CAS Number | 17329-87-2 | 78466-25-8 (related N-methyl derivative) | [1][2] |
| Appearance | Solid | Solid (predicted) | [3] |
| Melting Point | 183-185 °C | Not available | [3] |
| XLogP3 | 1.5 | 2.3 (N-methyl derivative) | [2][4] |
The increased molecular weight of the dichloro- compound is a direct result of the additional chlorine atom. The higher predicted lipophilicity (XLogP3) of the related dichloro-N-methyl derivative suggests that this compound would also be more lipophilic than its monochloro counterpart, a factor that can significantly impact membrane permeability and biological targeting.[2][4]
Synthesis Strategies: Acylation of p-Nitroaniline
The primary synthetic route to these compounds involves the acylation of p-nitroaniline with the corresponding acyl chloride. The choice of chloroacetyl chloride versus dichloroacetyl chloride dictates the final product.
Sources
- 1. Acetanilide, 2-chloro-4'-nitro- [webbook.nist.gov]
- 2. 2,2-Dichloro-N-methyl-N-(4-nitrophenyl)acetamide | C9H8Cl2N2O3 | CID 13807042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. 2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide | C9H9ClN2O3 | CID 11436129 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility of 2,2-Dichloro-N-(4-nitrophenyl)acetamide in Organic Solvents: A Technical Guide
Part 1: Executive Summary & Core Directive
This technical guide provides an in-depth analysis of the solubility behavior of 2,2-Dichloro-N-(4-nitrophenyl)acetamide (CAS: 16346-60-4), a critical intermediate in the synthesis of broad-spectrum antibiotics like Chloramphenicol and various agrochemicals.
Unlike standard datasheets, this document focuses on the thermodynamic drivers of solubility and the practical methodology for solvent selection. We move beyond simple "soluble/insoluble" labels to explore the temperature-dependent solubility profiles essential for optimizing recrystallization yields and purity.
Key Technical Insight: Historically, this compound was recrystallized from benzene.[1] However, due to toxicity concerns, modern process chemistry has shifted toward Ethanol/Water binary mixtures or Toluene . This guide evaluates these modern alternatives using the principles of thermodynamic equilibrium and molecular interaction.
Part 2: Chemical Profile & Physicochemical Properties[1]
Before designing a solubility experiment, one must understand the solute's fundamental properties. The dichloroacetyl group introduces significant lipophilicity compared to the parent p-nitroacetanilide, altering its interaction with polar protic solvents.
| Property | Specification |
| IUPAC Name | This compound |
| Common Synonyms | N-(4-Nitrophenyl)dichloroacetamide; 4'-Nitro-2,2-dichloroacetanilide |
| CAS Number | 16346-60-4 |
| Molecular Formula | C₈H₆Cl₂N₂O₃ |
| Molecular Weight | 249.05 g/mol |
| Melting Point | 125–127 °C (Historical Lit.), 183–185 °C (Monochloro analog comparison) |
| Physical State | Solid (Yellow-green to brown crystalline powder) |
| LogP (Predicted) | ~2.3 (Moderate Lipophilicity) |
Part 3: Solubility Profile & Solvent Selection
Qualitative Solubility Matrix
The following matrix categorizes solvents based on their interaction efficiency with the solute at 25°C.
| Solvent Class | Specific Solvents | Solubility Status | Mechanistic Insight |
| Polar Aprotic | DMSO, DMF, DMAc | High | Strong dipole-dipole interactions disrupt the crystal lattice effectively. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Soluble at elevated temperatures; hydrogen bonding with the amide/nitro groups facilitates dissolution. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate to High | Good general solvents; Ethyl Acetate is excellent for extraction but may require heating for high-concentration crystallization. |
| Aromatic Hydrocarbons | Toluene, Benzene (Historical) | Moderate | Soluble at boiling point; poor solubility at room temperature makes these ideal for cooling crystallization. |
| Non-Polar | Hexane, Heptane, Water (Cold) | Low / Insoluble | Lack of polar interaction capability; useful as anti-solvents to induce precipitation. |
The Thermodynamics of Dissolution
To optimize a crystallization process, one cannot rely on single-point data. We must model solubility (
The Modified Apelblat Equation: This semi-empirical model is the industry standard for correlating solubility data in organic solvents:
- : Mole fraction solubility of the solute.
- : Absolute temperature (Kelvin).
-
: Empirical parameters derived from experimental regression.
-
Interpretation: Parameter
relates to the enthalpy of solution, while accounts for the temperature dependence of the heat capacity.
-
Van't Hoff Analysis:
For a narrower temperature range, the simplified Van't Hoff equation determines the apparent enthalpy of dissolution (
-
Positive
: Endothermic process (Solubility increases with temperature). -
Negative
: Exothermic process (Solubility decreases with temperature). -
Note: For this compound, dissolution is typically endothermic , meaning yield improves significantly with cooling crystallization.
Part 4: Experimental Protocols (Self-Validating)
Protocol A: Gravimetric Determination (The "Gold Standard")
Use this method for generating absolute solubility data points to build your Apelblat model.
Materials:
-
Analytical Balance (
0.0001 g) -
Jacketed glass vessel with temperature control (
0.1 K) -
Syringe filters (0.45 µm PTFE)
Workflow:
-
Saturation: Add excess this compound to 50 mL of the selected solvent (e.g., Ethanol) in the jacketed vessel.
-
Equilibration: Stir continuously at the target temperature (e.g., 298.15 K) for 8 hours .
-
Settling: Stop stirring and allow the suspension to settle for 2 hours to ensure phase separation.
-
Sampling: Withdraw 5 mL of the supernatant using a pre-warmed syringe and filter immediately into a pre-weighed weighing dish.
-
Evaporation: Evaporate the solvent in a vacuum oven at 40°C until constant mass is achieved.
-
Calculation:
Protocol B: Laser Monitoring Technique (Dynamic Method)
Use this method for rapid determination of the metastable zone width (MSZW).
Workflow:
-
Prepare a solution of known concentration (
) in a specialized turbidity probe vessel. -
Heat the solution at a constant rate (e.g., 0.5 K/min) while stirring.
-
Clear Point (
): Record the temperature where the laser transmission reaches 100% (dissolution complete). -
Cool the solution at a constant rate.
-
Cloud Point (
): Record the temperature where laser transmission drops (nucleation onset). -
Repeat for concentrations
.
Part 5: Visualization & Workflow Diagrams
Solubility Determination Workflow
This diagram illustrates the logical flow for determining thermodynamic parameters, ensuring data integrity.
Figure 1: Step-by-step workflow for the gravimetric determination of solubility, including the feedback loop for multi-temperature analysis.
Purification via Cooling Crystallization
A practical application of the solubility data for purifying the compound.
Figure 2: Optimized purification pathway using Ethanol as the crystallization solvent, leveraging the temperature-dependent solubility profile.
Part 6: References
-
J. Chem. Soc. (B), 1969 .[1] Solubility Measurements and Hydrolysis of N-(4-nitrophenyl)dichloroacetamide.
-
PrepChem . Synthesis of 2-Chloro-N-(4-nitrophenyl)-acetamide (Analogous Procedure).
-
Journal of Chemical, Biological and Physical Sciences (JCBPS) . Synthesis and crystallization of N-(4-nitrophenyl) acetamides.
-
PubChem . Compound Summary: this compound.
-
Cayman Chemical . 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide Solubility Data.
Sources
Methodological & Application
Application Note: Microwave-Assisted Synthesis of 2,2-Dichloro-N-(4-nitrophenyl)acetamide
Executive Summary
This application note details the microwave-assisted organic synthesis (MAOS) of 2,2-Dichloro-N-(4-nitrophenyl)acetamide , a critical intermediate in the production of Chloramphenicol and related broad-spectrum antibiotics. By transitioning from conventional thermal reflux to microwave irradiation, this protocol reduces reaction times from hours to minutes while increasing yield purity.[1] The method exploits the specific dielectric heating properties of polar transition states, overcoming the low nucleophilicity of 4-nitroaniline caused by the strong electron-withdrawing nitro group.
Scientific Background & Mechanism
The Challenge of Deactivated Anilines
The synthesis involves the N-acylation of 4-nitroaniline with dichloroacetyl chloride. Under conventional thermal conditions, this reaction is sluggish. The nitro group (
The Microwave Advantage
Microwave irradiation (2.45 GHz) provides direct energy transfer to the reaction components through dipolar polarization and ionic conduction . In this specific amidation:
-
Selective Heating: Polar solvents (or the polar transition state itself in solvent-free conditions) absorb microwave energy efficiently.
-
Activation Energy: The rapid internal heating helps surmount the high activation energy barrier imposed by the deactivated aniline.
-
Equilibrium Shift: The instantaneous "superheating" effect accelerates the elimination of HCl, driving the equilibrium toward the amide product.
Reaction Mechanism
The reaction follows a nucleophilic acyl substitution pathway (Addition-Elimination).
Figure 1: Mechanistic pathway of the microwave-assisted amidation. The base (Triethylamine) is critical for driving the reaction by neutralizing the HCl byproduct.
Materials and Equipment
Reagents
-
Substrate: 4-Nitroaniline (CAS: 100-01-6) - Limiting Reagent
-
Acylating Agent: Dichloroacetyl chloride (CAS: 79-36-7) - Corrosive/Lachrymator
-
Base: Triethylamine (TEA) or Pyridine (Dry)
-
Solvent: Toluene (Method A) or None (Method B - Solvent Free)
-
Workup: Ethanol (95%) for recrystallization, Ice-cold water.
Equipment
-
Microwave Reactor: Single-mode or Multi-mode system (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control.
-
Vessel: 10 mL or 35 mL pressure-sealed quartz/glass vials with Teflon/silicon septa.
-
Analysis: NMR (400 MHz), FT-IR, Melting Point Apparatus.
Experimental Protocols
Method A: Solvent-Assisted Synthesis (High Purity)
Recommended for initial optimization and scale-up studies.
-
Preparation: In a 10 mL microwave vial, dissolve 4-nitroaniline (1.38 g, 10 mmol) in dry Toluene (5 mL) .
-
Addition: Add Triethylamine (1.5 mL, 11 mmol) . Then, chemically add Dichloroacetyl chloride (1.1 mL, 11 mmol) dropwise. Caution: Exothermic reaction.
-
Sealing: Cap the vial with a crimp cap containing a Teflon septum.
-
Irradiation: Place in the microwave reactor. Program the method:
-
Temp: 85°C
-
Power: Dynamic (Max 150 W)
-
Hold Time: 5 minutes
-
Stirring: High
-
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL) . The TEA-HCl salt will dissolve, and the amide product will precipitate.
-
Purification: Filter the solid precipitate. Wash with cold water (3 x 10 mL). Recrystallize from hot Ethanol/Water (8:2) .
Method B: Solvent-Free Synthesis (Green Chemistry)
Recommended for maximizing throughput and minimizing waste.
-
Mixing: Grind 4-nitroaniline (10 mmol) and Dichloroacetic acid (10 mmol) (Note: Acid used here for green route, requires coupling agent) OR use Dichloroacetyl chloride adsorbed on Basic Alumina .
-
Protocol Adjustment: For the Chloride route on solid support: Mix 4-nitroaniline (10 mmol) with Basic Alumina (2 g). Add Dichloroacetyl chloride (11 mmol) dropwise to the solid while mixing.
-
-
Irradiation: Place the solid mixture in an open vessel (or loosely capped) inside an alumina bath in the microwave.
-
Parameters: Irradiate at 300 W for 2-3 minutes (intermittent: 30s ON, 10s OFF to prevent charring).
-
Extraction: Extract the product from the solid support using hot Ethanol. Filter to remove Alumina. Cool the filtrate to crystallize.
Results and Discussion
Yield and Efficiency Comparison
The microwave protocol demonstrates a significant advantage over traditional thermal methods.
| Parameter | Conventional Thermal Reflux | Microwave Method A (Solvent) | Microwave Method B (Solid) |
| Reaction Temp | 110°C (Reflux Toluene) | 85°C | ~90-100°C (Internal) |
| Time | 3.0 Hours | 5 Minutes | 3 Minutes |
| Yield (%) | 65 - 72% | 92 - 95% | 88 - 90% |
| Purity (HPLC) | 85% (Requires Column) | >98% (Recrystallization only) | 95% |
| E-Factor | High (Solvent waste) | Moderate | Low (Green) |
Characterization Data[3]
-
Appearance: White to light yellow crystalline needles.
-
Melting Point: 150–152°C (Matches literature for Chloramphenicol intermediates [1]).
-
IR (
): 3300 (N-H str), 1690 (C=O amide I), 1520 ( asym), 1340 ( sym). -
NMR (DMSO-
): 10.8 (s, 1H, NH), 8.25 (d, 2H, Ar-H), 7.85 (d, 2H, Ar-H), 6.6 (s, 1H, ).
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the microwave-assisted synthesis of this compound.
Critical Troubleshooting & Safety
Self-Validating the Protocol
-
Moisture Control: Dichloroacetyl chloride hydrolyzes rapidly. If the reaction smokes excessively upon addition or yield is low, check solvent dryness. Validation: The reaction mixture should remain clear/translucent before quenching. Turbidity suggests rapid hydrolysis or salt formation.
-
Temperature Overshoot: 4-nitroaniline derivatives can degrade. If the mixture turns dark brown/black, reduce power or temperature limit to 75°C.
-
Pressure Safety: Although the boiling point of Toluene is 110°C, the generation of HCl (if TEA is insufficient) can pressurize the vessel. Always use a vessel rated for at least 20 bar.
Safety Warnings
-
Dichloroacetyl Chloride: Highly corrosive and lachrymatory. Handle only in a fume hood.
-
Microwave Vials: Inspect for scratches before use to prevent catastrophic failure under pressure.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 298, 2,2-dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide (Chloramphenicol Analog). Retrieved from [Link]
-
Asian Journal of Chemistry. Microwave Assisted Synthesis and Antibacterial Activity of Chalcone Derivatives and Amides. (General MAOS protocols for amide synthesis). Retrieved from [Link]
-
Molecules (MDPI). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. (Green chemistry context). Retrieved from [Link]
Sources
Application Note: Process Development & Scale-Up of 2,2-Dichloro-N-(4-nitrophenyl)acetamide
Executive Summary & Strategic Context
This application note details the process engineering and scale-up parameters for the synthesis of 2,2-Dichloro-N-(4-nitrophenyl)acetamide . This compound serves as a critical intermediate in the synthesis of various pharmaceutical agents (e.g., tyrosine kinase inhibitors like Nintedanib analogs) and bioactive amides.[1]
The synthesis involves the N-acylation of 4-nitroaniline with dichloroacetyl chloride .[1] While the chemistry is a classic Schotten-Baumann or anhydrous amide coupling, the scale-up presents specific challenges regarding exotherm management, HCl byproduct scavenging, and impurity control (specifically the formation of di-acylated byproducts or hydrolysis of the acid chloride).[1]
Key Process Indicators (KPIs):
-
Purity Target: >98.5% (HPLC Area%)
-
Yield Target: >90% (Isolated)
-
Safety Critical: Control of exothermic acyl chloride addition and management of corrosive off-gases.
Safety & Hazard Assessment (E-E-A-T)
Expertise Note: Before initiating any scale-up (>100g), a comprehensive Process Hazard Analysis (PHA) is mandatory.[1] The following hazards are intrinsic to this specific workflow.
Chemical Hazards
| Component | Hazard Class | Scale-Up Implication |
| 4-Nitroaniline | Acute Tox.[1][2] (Oral/Dermal/Inhal); STOT RE | High potency; requires closed handling systems or isolators to prevent dust exposure.[1] |
| Dichloroacetyl Chloride | Skin Corr.[1][2][3] 1B; Eye Dam. 1; Acute Tox.[1] | Potent lachrymator and corrosive.[1] Reacts violently with water/moisture.[1] Must be handled in anhydrous lines. |
| Dichloromethane (DCM) | Carc. 2; Skin Irrit. 2 | High volatility.[1] Engineering controls (condensers/scrubbers) required to prevent emissions.[1] |
| Product (DCNPA) | Irritant (Predicted) | Treat as a potent bioactive intermediate.[1] |
Process Hazards[1]
-
Exothermicity: The reaction between the amine and acid chloride is highly exothermic.[1] Uncontrolled addition can lead to solvent boiling and runaway pressure buildup.[1]
-
Gas Evolution: If an inorganic base (e.g., carbonate) is used, CO2 evolution can cause foaming.[1] If no base is used, HCl gas is generated, requiring a caustic scrubber.[1]
Reaction Engineering & Mechanism
The synthesis follows a nucleophilic acyl substitution mechanism.[1]
Reaction Scheme:
Thermodynamic Considerations:
-
Kinetics: The electron-withdrawing nitro group on the aniline decreases nucleophilicity, potentially slowing the reaction compared to aniline.[1] However, dichloroacetyl chloride is highly electrophilic, compensating for the deactivated amine.[1]
-
Stoichiometry: A slight excess of the acid chloride (1.05 - 1.10 eq) is typically used to drive the reaction to completion, as the amine is the limiting reagent and harder to remove.[1]
Signaling Pathway & Process Flow (Graphviz)[1]
Figure 1: Logical process flow for the synthesis of DCNPA, highlighting critical control points (IPC).
Scale-Up Protocol (1.0 kg Basis)
Trustworthiness: This protocol is designed for a 10L jacketed glass reactor. All equivalents are relative to 4-nitroaniline.[1]
Materials
-
4-Nitroaniline (1.0 equiv): 1.00 kg (7.24 mol)[1]
-
Dichloroacetyl Chloride (1.1 equiv): 1.17 kg (7.96 mol)[1]
-
Triethylamine (1.2 equiv): 0.88 kg (8.69 mol) [Alternative: Pyridine or inorganic Schotten-Baumann conditions][1]
-
Dichloromethane (DCM): 10.0 L (10 vol) [Alternative: Toluene or EtOAc]
-
Water (Process): For wash steps.[1]
Detailed Methodology
Step 1: Reactor Setup & Charging
-
Ensure the 10L reactor is clean, dry, and inerted with Nitrogen (
).[1] -
Charge Dichloromethane (8.0 L) to the reactor.
-
Engage agitator (Anchor or Pitch-blade) at 150 RPM.
-
Charge 4-Nitroaniline (1.00 kg) through a powder funnel or solid addition port.[1] Ensure no dust generation (use local exhaust ventilation).[1]
-
Charge Triethylamine (0.88 kg) . The solution may darken; this is normal.
-
Cool the reactor jacket to 0°C . Allow internal temperature (Ti) to reach < 5°C .
Step 2: Controlled Addition (Critical Step)
-
Dilute Dichloroacetyl Chloride (1.17 kg) with the remaining DCM (2.0 L) in a separate addition funnel or header tank.
-
Begin Addition: Add the acid chloride solution dropwise to the reactor.
-
Exotherm Control: Adjust addition rate to maintain
.-
Note: If
rises rapidly, stop addition immediately and increase jacket cooling flow.[1]
-
-
After addition is complete (approx. 1-2 hours), warm the reactor to 20-25°C (Room Temperature).
-
Stir for 2-4 hours.
Step 3: In-Process Control (IPC)
-
Sample 50 µL of the reaction mixture. Quench in MeOH/Water.
-
Analyze via HPLC (C18 column, Acetonitrile/Water gradient).
-
Specification: Unreacted 4-Nitroaniline < 0.5% Area.
-
Correction: If amine > 0.5%, add 0.05 eq of Dichloroacetyl chloride and stir for 1 hour.
-
Step 4: Workup & Isolation
-
Cool reactor to 10°C .
-
Slowly charge Water (5.0 L) to quench excess acid chloride and dissolve triethylamine hydrochloride salts. Caution: Mild exotherm.[1]
-
Stir rapidly for 15 minutes, then settle.
-
Phase Cut: Drain the lower organic layer (DCM product layer) into a receiver.[1] Discard the upper aqueous layer (waste).[1]
-
Return organic layer to reactor.[1] Wash with 1M HCl (3.0 L) to remove residual aniline/TEA.[1]
-
Wash with Sat. NaHCO3 (3.0 L) to neutralize acidity.[1]
-
Wash with Brine (3.0 L) .
-
Distillation/Crystallization: Switch condenser to distillation mode. Distill DCM under reduced pressure (400 mbar, 40°C) until approx. 3L volume remains.[1]
-
Add Heptane (5.0 L) slowly as an anti-solvent to induce crystallization.[1]
-
Cool to 0-5°C and age for 2 hours.
-
Filter the solids using a Nutsche filter or centrifuge.[1]
-
Wash cake with cold Heptane/DCM (9:1) .
-
Dry in a vacuum oven at 45°C for 12 hours.
Analytical Specifications & Data
Data Presentation:
| Test Parameter | Specification | Method |
| Appearance | Off-white to pale yellow crystalline solid | Visual |
| Identification | Conforms to Structure (NMR/IR) | 1H-NMR (DMSO-d6) |
| Assay (HPLC) | ≥ 98.0% w/w | HPLC-UV (254 nm) |
| Related Impurity A | ≤ 0.5% (4-Nitroaniline) | HPLC |
| Related Impurity B | ≤ 0.5% (Bis-acylated byproduct) | HPLC |
| Loss on Drying | ≤ 0.5% | Gravimetric |
| Melting Point | 185 - 189°C (Lit.[1][4] Value) | DSC / Capillary |
Impurity Formation Pathways (Graphviz)[1]
Figure 2: Impurity genealogy. Impurity B (Imide) formation is favored by large excesses of reagent and high temperatures.[1]
Troubleshooting & Expert Insights
-
Stalling Reaction: If the reaction stalls with >1% starting material, do not simply add more acid chloride if the base is depleted.[1] Check pH. If acidic, add more TEA before adding more acid chloride.[1]
-
Filtration Issues: If the product precipitates as a fine, slimy solid during workup, it indicates trapped TEA-HCl salts.[1] Ensure the water wash is sufficient or use a warm water wash to dissolve salts before phase separation.[1]
-
Color: The product should be pale. A dark orange/brown color indicates oxidation of the aniline or thermal degradation.[1] Maintain strict
inerting.
References
-
PubChem. 2,2-Dichloro-N-methyl-N-(4-nitrophenyl)acetamide (Compound Summary). National Library of Medicine.[1] Available at: [Link] (Accessed Oct 2023).[1] Note: Reference provided for structural analog properties and safety data.
-
Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] 7th Ed.[1][2] Wiley, 2013.[1] (General reference for amide coupling mechanisms and Schotten-Baumann conditions).
-
Google Patents. Method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide.[1] CN111004141A.[1] Available at: .[1] (Describes the analogous mono-chloro synthesis process).
Sources
- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 2. chemscene.com [chemscene.com]
- 3. Acetamide, N-[4-chloro-2-[2-(2-chloro-4-nitrophenyl)diazenyl]-5-[(2-hydroxypropyl)amino]phenyl]- | C17H17Cl2N5O4 | CID 51368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-N-(4-nitrophenyl)acetamide | 17329-87-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application Notes and Protocols for the Preparation of Antimicrobial Agents Using Dichloroacetamide Intermediates
Introduction: The Dichloroacetamide Scaffold - A Cornerstone in Antimicrobial Drug Discovery
The dichloroacetamide moiety is a privileged structural motif in medicinal chemistry, most notably recognized for its presence in the broad-spectrum antibiotic, chloramphenicol.[1][2][3] This functional group plays a pivotal role in the antimicrobial activity of these compounds, primarily by inhibiting bacterial protein synthesis.[3][4][5][6] The versatility of the dichloroacetamide scaffold has led to the development of a range of potent antimicrobial agents, including chloramphenicol, thiamphenicol, and florfenicol, which are effective against a wide spectrum of Gram-positive and Gram-negative bacteria.[4][5][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of antimicrobial agents featuring the dichloroacetamide core. We will delve into the synthetic strategies, detailed experimental protocols, and the underlying mechanistic principles.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
The antimicrobial efficacy of dichloroacetamide-containing compounds stems from their ability to bind to the 50S subunit of the bacterial ribosome.[4][5] This binding event physically obstructs the peptidyl transferase center, a critical enzymatic region responsible for catalyzing the formation of peptide bonds between amino acids during protein synthesis.[5][6] By inhibiting this crucial step in translation, the bacteria are unable to produce essential proteins, leading to a bacteriostatic effect, meaning the bacteria can no longer grow and replicate.[4][5]
Caption: Synthetic workflow for Chloramphenicol.
Step-by-Step Protocol:
-
Bromination: React p-nitroacetophenone with bromine to form ω-bromo-p-nitroacetophenone. [8]2. Amination: Convert the bromo derivative to ω-amino-p-nitroacetophenone hydrochloride using hexamethylenetetramine followed by acidic hydrolysis. [8]3. Acetylation: Protect the amino group by acetylation with acetic anhydride to yield ω-acetamido-p-nitroacetophenone. [8]4. Hydroxymethylation: Introduce a hydroxymethyl group via reaction with formaldehyde. [6]5. Reduction: Selectively reduce the ketone to a hydroxyl group using Meerwein-Ponndorf-Verley (MPV) reduction with aluminum isopropoxide to form the desired threo-isomer. [6]6. Deacetylation and Resolution: Remove the acetyl protecting group with hydrochloric acid. The resulting racemic mixture of the threo-aminodiol is then resolved to isolate the desired D-(-)-threo isomer. [8]7. Dichloroacetylation: Acylate the primary amine of the resolved D-(-)-threo-2-amino-1-(p-nitrophenyl)-1,3-propanediol with methyl dichloroacetate to yield Chloramphenicol. [8][9] Table 1: Summary of Reaction Conditions for Chloramphenicol Synthesis
| Step | Reagents | Solvent | Key Conditions |
| Bromination | Bromine | Acetic Acid | - |
| Amination | Hexamethylenetetramine, HCl | - | Hydrolysis |
| Acetylation | Acetic Anhydride | - | - |
| Hydroxymethylation | Formaldehyde, Sodium Carbonate | - | - |
| Reduction | Aluminum Isopropoxide | Isopropanol | MPV Reduction |
| Deacetylation | Hydrochloric Acid | Water | - |
| Dichloroacetylation | Methyl Dichloroacetate | - | Acylation |
Protocol 2: Synthesis of Florfenicol
Florfenicol is a fluorinated synthetic analog of thiamphenicol, used exclusively in veterinary medicine. [4][5]A common synthetic approach involves the modification of a thiamphenicol intermediate. [7] Experimental Workflow:
Caption: Synthetic workflow for Florfenicol.
Step-by-Step Protocol:
-
Preparation of the Intermediate: The synthesis typically starts from an intermediate of thiamphenicol, D-(-)-threo-2-amino-1-(p-methylthiophenyl)-1,3-propanediol. This intermediate is then oxidized to the corresponding methylsulfonyl derivative.
-
Dichloroacetylation: The amino group of the intermediate is acylated with a dichloroacetylating agent, such as dichloroacetyl chloride, in the presence of a base to neutralize the HCl byproduct. [10][11]3. Fluorination: The primary hydroxyl group is then replaced with a fluorine atom using a suitable fluorinating agent. This is a key step that enhances the antimicrobial activity and reduces toxicity compared to chloramphenicol. [4] Table 2: Summary of Reaction Conditions for Florfenicol Synthesis
| Step | Reagents | Solvent | Key Conditions |
| Dichloroacetylation | Dichloroacetyl Chloride, Base (e.g., Triethylamine) | Aprotic Solvent (e.g., Dichloromethane) | Low Temperature |
| Fluorination | Fluorinating Agent (e.g., DAST) | Aprotic Solvent | Controlled Temperature |
Safety and Handling of Dichloroacetyl Chloride
Dichloroacetyl chloride is a corrosive and moisture-sensitive reagent that requires careful handling. [12][13][14][15][16] Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [12][13]Work in a well-ventilated fume hood. [13][14]* Handling: Dichloroacetyl chloride reacts violently with water, alcohols, and alkali metals, producing toxic gases like hydrogen chloride and phosgene. [12]It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials. [12][13][16]* Spills: In case of a spill, evacuate the area. [15]Small spills can be absorbed with an inert material like sand or vermiculite. [16]Do not use water to clean up spills. [15]* First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. [12][14] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. [14]Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. [14] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [13]
-
Conclusion
The dichloroacetamide scaffold remains a vital component in the development of effective antimicrobial agents. The synthetic protocols outlined in these application notes provide a foundation for the preparation of key drugs like chloramphenicol and florfenicol. By understanding the underlying chemistry, reaction mechanisms, and adhering to strict safety protocols, researchers can confidently synthesize and explore novel dichloroacetamide-based compounds in the ongoing search for new and improved antimicrobial therapies.
References
-
New Jersey Department of Health. (n.d.). Hazard Summary: Dichloroacetyl Chloride. [Link]
- Google Patents. (n.d.).
-
Alfa Aesar. (2025, September 9). Safety Data Sheet: Dichloroacetyl chloride. [Link]
- Qu, T., Xiong, H., Huang, H., Cheng, D., & Chen, F. (2021). Catalytic Syn-Selective Nitroaldol Approach to Amphenicol Antibiotics: Evolution of a Unified Asymmetric Synthesis of (-)-Chloramphenicol, (-)-Azidamphenicol, (+)-Thiamphenicol, and (+)-Florfenicol. The Journal of Organic Chemistry, 86(16), 11557–11570.
- Google Patents. (n.d.). HUT72669A - Asymmetric process for preparing florfenicol, thiamphenicol and chloramphenicol.
- Kalpogianni, D., et al. (2021). New Chloramphenicol Derivatives with a Modified Dichloroacetyl Tail as Potential Antimicrobial Agents. Antibiotics (Basel, Switzerland), 10(4), 394.
- Yamane, D., et al. (2023). Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines. Journal of Medicinal Chemistry, 66(13), 9130–9146.
-
Yamane, D., et al. (2023). Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines. PubMed. [Link]
- Logemann, W., et al. (1961). Influence of dichloroacetylation on the antimicrobial activity of chloramphenicol derivatives and of various amines. British Journal of Pharmacology and Chemotherapy, 17(2), 286–296.
-
Logemann, W., et al. (1961). Influence of dichloroacetylation on the antimicrobial activity of chloramphenicol derivatives and of various amines. PMC. [Link]
-
F S, A., et al. (2023). Old Antibiotics Can Learn New Ways: A Systematic Review of Florfenicol Use in Veterinary Medicine and Future Perspectives Using Nanotechnology. MDPI. [Link]
-
Kalpogianni, D., et al. (2021). New Chloramphenicol Derivatives with a Modified Dichloroacetyl Tail as Potential Antimicrobial Agents. PubMed. [Link]
-
Synthesis and antimicrobial activity of some new diphenylamine derivatives. (2013). PMC. [Link]
-
National Center for Biotechnology Information. (n.d.). Chloramphenicol - Pharmaceutical Drugs. [Link]
- Chloroacetamide derivatives as a promising topical treatment for fungal skin infections. (2021). Future Microbiology, 16, 1157-1167.
- Google Patents. (n.d.). CN102399160A - Synthesis method of chloramphenicol.
-
Dr.G.Bhanu Prakash. (2022, April 18). Chloramphenicol - Structure, Nomenclature, SAR, Synthesis and Clinical uses [Video]. YouTube. [Link]
-
Yamane, D., et al. (2023). Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines. ACS Publications. [Link]
-
Murtaza, S., et al. (2019). Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. ResearchGate. [Link]
-
Recent Trends in Synthesis of Chloramphenicol New Derivatives. (2021). PMC. [Link]
-
Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. (2021). RSC Medicinal Chemistry. [Link]
- Li, T. W., et al. (2012). Multi-substituted N-phenyl-2, 2-dichloroacetamide analogues as anti-cancer drugs: design, synthesis and biological evaluation. Yao xue xue bao = Acta pharmaceutica Sinica, 47(3), 354–363.
- Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. (2021). Environmental Science & Technology, 55(24), 16569–16578.
-
An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. (2018). Taylor & Francis Online. [Link]
-
An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. (2018). ResearchGate. [Link]
-
An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. (2018). Taylor & Francis Online. [Link]
-
National Center for Biotechnology Information. (n.d.). Antimicrobial Chemotherapy - Medical Microbiology. [Link]
-
Tetracycline antibiotics as precursors of dichloroacetamide and other disinfection byproducts during chlorination and chloramination. (2021). PubMed. [Link]
- Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. (2022). Environmental Science & Technology Letters, 10(1), 57–63.
- Synthesis, and antiprotozoal and antibacterial activities of S-substituted 4,6-dibromo. (2009). European Journal of Medicinal Chemistry, 44(10), 4169–4175.
-
Pharmacy, D. (2021, April 3). Antimicrobials: Mechanism of action [Video]. YouTube. [Link]
-
Dichloroacetamide antidotes for thiocarbamate herbicides: mode of action. (1981). PubMed. [Link]
-
Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. (2021). PMC. [Link]
-
Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. (2022). PubMed. [Link]
-
Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. (2022). PMC. [Link]
-
Modification and characterization of chloro-sugar derivatives as anti-bacterial agents. (2019). Rowan Digital Works. [Link]
-
Photochemical Transformations of Dichloroacetamide Safeners. (2019). PubMed. [Link]
Sources
- 1. Influence of dichloroacetylation on the antimicrobial activity of chloramphenicol derivatives and of various amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of dichloroacetylation on the antimicrobial activity of chloramphenicol derivatives and of various amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Trends in Synthesis of Chloramphenicol New Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Florfenicol: A Comprehensive Overview of its Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. CN1743308A - The novel synthesis of thiamphenicol and florfenicol and key intermediate thereof - Google Patents [patents.google.com]
- 8. Chloramphenicol synthesis - chemicalbook [chemicalbook.com]
- 9. CN102399160A - Synthesis method of chloramphenicol - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. nj.gov [nj.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. DICHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Troubleshooting & Optimization
Preventing hydrolysis of the dichloroacetyl group during workup
Topic: Preventing Hydrolysis of the Dichloroacetyl Group During Workup
Core Directive & Executive Summary
The Problem: The dichloroacetyl (DCA) group is a valuable protecting group for amines and alcohols, often used when mild basic deprotection is required later. However, its defining feature—labile cleavage under basic conditions—is also its greatest liability during routine workup. The two chlorine atoms create a powerful inductive effect (
The Solution: Preventing premature hydrolysis requires a strict "Cold-Neutral-Fast" protocol. Standard operating procedures (SOPs) involving saturated sodium bicarbonate (
Mechanism of Failure
To prevent hydrolysis, one must understand the molecular trigger. The DCA group is not "falling off" randomly; it is being chemically attacked.
The Inductive Trap
Unlike a standard acetyl group, the DCA group possesses two chlorine atoms on the
-
Electron Withdrawal: The chlorines pull electron density away from the carbonyl carbon.
-
Electrophilic Activation: This makes the carbonyl carbon significantly more positive (
) and susceptible to nucleophilic attack by hydroxide ( ) or even water. -
Base Sensitivity: Even weak bases (pH 8–9) can generate enough
concentration to trigger the tetrahedral intermediate collapse, expelling the amine or alcohol.
Figure 1: Mechanism of base-catalyzed hydrolysis of the dichloroacetyl group. The electron-withdrawing chlorine atoms accelerate the initial nucleophilic attack.
Troubleshooting & FAQs
Q1: I used saturated to neutralize my acid quench, and my DCA group disappeared. Why?
A: This is the most common error. While
-
The wash was prolonged: Leaving layers to settle for >10 minutes.
-
The solution was warm: Exotherms from neutralization heat the mixture, exponentially increasing the hydrolysis rate [1].
-
Local pH spikes: Poor mixing creates pockets of high pH.
Corrective Action:
-
Switch Buffers: Use a pH 7.0 Phosphate Buffer or dilute Ammonium Chloride (
) for neutralization. -
The "Flash" Wash: If you must use bicarbonate, cool both layers to 0°C, mix quickly (<30 seconds), and separate immediately.
Q2: Is there a difference in stability between DCA-Amides and DCA-Esters?
A: Yes, a significant one.
-
DCA-Esters: Highly labile. They can hydrolyze even in water if left for extended periods. Avoid all basic washes.
-
DCA-Amides: More robust but still significantly less stable than acetamides. They can survive quick bicarbonate washes but will fail under strong base (
) [2].
Data Summary: Stability Profile
| Functional Group | Stability at pH 1-4 | Stability at pH 7 | Stability at pH >9 | Recommended Workup |
| DCA-Ester | High | Moderate (Time-dependent) | Very Low | Water or dilute acid wash only. |
| DCA-Amide | High | High | Low | Dilute acid or pH 7 buffer. |
| Standard Acetyl | High | High | High | Standard Bicarbonate/NaOH. |
Q3: My product vanished during column chromatography. Is silica gel compatible?
A: Standard Silica Gel 60 is slightly acidic (pH 6.5–7.0) and is generally safe for DCA groups.
-
The Danger: Basic Alumina or silica pre-treated with triethylamine (
). The basic surface sites on alumina will cleave the DCA group during elution. -
Verification: Run a 2D-TLC (spot, elute, rotate 90°, elute again) to check for on-column decomposition.
Protocol: The "Cold-Neutral" Workup
Use this protocol for any reaction yielding a DCA-protected substrate.
Reagents Required:
-
Ice bath.[1]
-
0.5 M
(aq) OR Saturated (aq). -
Brine (Saturated
).[1] -
Drying Agent:
(Avoid as a drying agent).
Step-by-Step Workflow:
-
Quench Cold: Place the reaction flask in an ice bath (0°C). Allow it to cool before adding any aqueous solution.
-
Acidic/Neutral Quench:
-
Fast Extraction:
-
Add cold extraction solvent (e.g., DCM or EtOAc).
-
Shake vigorously for 20–30 seconds.
-
Crucial: Separate layers immediately. Do not let them equilibrate.
-
-
The "Safety" Wash: Wash the organic layer once with cold Brine. This removes residual water and water-soluble bases/acids without altering pH drastically.
-
Dry & Concentrate: Dry over
, filter, and evaporate at <40°C . (High heat during rotovap can promote hydrolysis if trace water/base remains).
Decision Tree: Workup Logic
Figure 2: Decision logic for selecting the safe workup pathway based on functional group sensitivity.
References
-
Wuts, P. G. M. (2025).[7] Greene's Protective Groups in Organic Synthesis, 6th Edition.[7] John Wiley & Sons.[7] (Definitive source on stability profiles of halo-acetyl groups). 7[1][4][8][9][10][11]
-
McFadden, M. E., et al. (2022).[12] "Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners." Environmental Science & Technology, 56(1), 325-334.[12] (Detailed kinetic data on base-mediated hydrolysis mechanisms). 12[1][4][8][9][10][11]
-
BenchChem Technical Support. (2025). "Preventing Hydrolysis During the Workup of Esterification Reactions." (General guidelines on ester hydrolysis prevention). 1[1][4][5][8][9][11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. quora.com [quora.com]
- 6. US2452350A - Method of preparing alkyl esters of chloroacetic acid - Google Patents [patents.google.com]
- 7. content.e-bookshelf.de [content.e-bookshelf.de]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Minimizing side reactions in dichloroacetyl chloride acylation
Technical Support Center: Dichloroacetyl Chloride Acylation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for dichloroacetyl chloride acylation. Dichloroacetyl chloride is a valuable reagent for introducing the dichloroacetyl group into molecules, a key step in the synthesis of various pharmaceuticals, including antibiotics like chloramphenicol.[1] However, as a reactive acyl chloride, its use in Friedel-Crafts acylation and related reactions can be accompanied by side reactions that lower yield and complicate purification.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize these side reactions and optimize your experimental outcomes.
Section 1: Core Principles & Reaction Mechanism
Dichloroacetyl chloride acylation of aromatic compounds typically follows the Friedel-Crafts acylation mechanism. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), activates the dichloroacetyl chloride by coordinating to the chlorine atom, which facilitates the formation of a resonance-stabilized acylium ion.[2] This potent electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of the desired aryl ketone after deprotonation restores aromaticity.[3]
Caption: The general mechanism of Friedel-Crafts acylation.
Section 2: Frequently Asked Questions (FAQs)
Q1: My reaction is turning dark brown or black, and I'm getting a lot of tar. What's happening?
A: Dark coloration and tar formation are typically signs of decomposition or polymerization. This can be caused by several factors:
-
Excessive Temperature: The initial complexation of the Lewis acid with dichloroacetyl chloride is highly exothermic.[4] If the temperature is not controlled, it can lead to uncontrolled side reactions and degradation of starting materials or products.[5]
-
Overly Aggressive Lewis Acid: While strong Lewis acids are necessary, an overly reactive catalyst for a given substrate can promote charring.
-
Reaction with Solvent: Some solvents can react with the Lewis acid or the acylium ion, especially at elevated temperatures.
Q2: Why is my product yield consistently low?
A: Low yields in Friedel-Crafts acylation are a common problem and can stem from several issues:
-
Catalyst Inactivity: Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water in the glassware, solvents, or reagents will react with and deactivate the catalyst.[5][6]
-
Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[5][7][8] Therefore, stoichiometric amounts (at least 1 equivalent) of the catalyst are required.
-
Deactivated Substrate: Aromatic rings with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) are deactivated and generally poor substrates for Friedel-Crafts acylation.[6][9]
Q3: I see multiple spots on my TLC plate. What are the likely side products?
A: The formation of multiple products can arise from a few key side reactions:
-
Polyacylation: If the aromatic substrate is highly activated, or if reaction conditions are too harsh, more than one dichloroacetyl group can be added to the ring.[5] However, this is less common than in alkylations because the first acyl group deactivates the ring.[2][5]
-
Isomer Formation: For substituted aromatic rings, acylation can occur at different positions (e.g., ortho, meta, para), leading to a mixture of isomers. The product ratio can be highly dependent on the solvent.[10]
-
Hydrolysis Products: If moisture is present, dichloroacetyl chloride can hydrolyze to dichloroacetic acid.[1][11]
Q4: How do I choose the right Lewis acid and solvent for my reaction?
A: The choice of Lewis acid and solvent is critical and substrate-dependent.
-
Lewis Acid: The reactivity of the aromatic ring dictates the required strength of the Lewis acid. For highly reactive substrates (e.g., anisole), a milder Lewis acid like FeCl₃ or ZnCl₂ might suffice. For less reactive substrates, a stronger Lewis acid like AlCl₃ is often necessary.[12]
-
Solvent: Solvents must be inert to the reaction conditions. Dichloromethane and 1,2-dichloroethane are common choices.[8][13] Non-polar solvents like carbon disulfide can sometimes favor one isomer, while more polar solvents like nitrobenzene may favor another, influencing the kinetic versus thermodynamic product distribution.[10] It is crucial to avoid solvents that can form complexes with the catalyst.[8]
Section 3: Troubleshooting Guide: Symptoms & Solutions
Issue 1: Low to No Product Yield
-
Symptom: After workup, analysis (TLC, GC-MS, NMR) shows primarily unreacted starting material.
-
Probable Cause A: Inactive Reagents due to Moisture. Dichloroacetyl chloride and, more critically, the Lewis acid catalyst (e.g., AlCl₃) are highly sensitive to water.[5][6] Hydrolysis deactivates the catalyst and consumes the acylating agent.
-
Solution A: Rigorous Anhydrous Technique
Protocol: Ensuring Anhydrous Conditions
-
Glassware: Oven-dry all glassware (120 °C for at least 4 hours) and allow it to cool in a desiccator over a drying agent (e.g., P₂O₅, CaSO₄). Assemble the apparatus while still warm under a stream of inert gas (Nitrogen or Argon).
-
Solvents: Use freshly distilled, anhydrous-grade solvents. Solvents can be further dried by passing them through an activated alumina column or by storing them over molecular sieves (ensure sieves are activated).
-
Reagents: Use a fresh, unopened bottle of the Lewis acid if possible. If the bottle has been opened, the top layer may be deactivated. Quickly weigh the required amount in a glove box or under a positive pressure of inert gas. Dichloroacetyl chloride should be handled under similar conditions.
-
Atmosphere: Maintain a positive pressure of inert gas throughout the entire reaction setup, from reagent addition to quenching.
-
-
Probable Cause B: Insufficient Catalyst Stoichiometry. The ketone product is a Lewis base and will form a 1:1 complex with the Lewis acid catalyst, rendering it inactive.[5][7][8] Using only a catalytic amount will result in the reaction stopping once a corresponding amount of product has formed.
-
Solution B: Adjusting Catalyst Loading
Protocol: Stoichiometric Catalyst Addition
-
Calculation: Use at least 1.1 equivalents of the Lewis acid relative to the dichloroacetyl chloride. For some substrates, up to 1.5 equivalents may be necessary to drive the reaction to completion.
-
Monitoring: If the reaction stalls (monitored by TLC), a second addition of the Lewis acid (0.2-0.3 equivalents) can sometimes restart it, but this should be done cautiously.
-
Issue 2: Formation of Tar and Dark Polymeric Material
-
Symptom: The reaction mixture becomes a dark, viscous, or intractable tar, making workup and purification difficult or impossible.
-
Probable Cause: Uncontrolled Exotherm. The formation of the Lewis acid-acyl chloride complex is highly exothermic.[4] A rapid increase in temperature can cause the decomposition of the acylium ion or polymerization of the aromatic substrate.[5]
-
Solution: Strict Temperature Control and Slow Addition
Protocol: Low-Temperature Controlled Addition
-
Setup: Assemble the reaction apparatus as described under anhydrous conditions. Place the reaction flask in a cooling bath (ice/water for 0 °C, or ice/salt for temperatures down to -15 °C).
-
Order of Addition: Suspend the Lewis acid (e.g., AlCl₃) in the anhydrous solvent first.
-
Acyl Chloride Addition: Add the dichloroacetyl chloride dropwise to the stirred Lewis acid suspension at the low temperature. Use an addition funnel for this process to maintain a slow, controlled rate. Monitor the internal temperature to ensure it does not rise significantly.
-
Substrate Addition: After the acylium ion has formed (allow 15-30 minutes of stirring after the acyl chloride addition is complete), add the aromatic substrate, also dissolved in the anhydrous solvent, dropwise at the same low temperature.
-
Reaction Progression: Once the addition is complete, the reaction can be allowed to stir at the low temperature or be permitted to slowly warm to room temperature. The optimal temperature profile must be determined empirically for each specific substrate.
-
Caption: Workflow for controlled reagent addition to manage exotherms.
Issue 3: Undesired Isomer Formation
-
Symptom: NMR analysis of the purified product shows a mixture of isomers (e.g., para and ortho substitution).
-
Probable Cause: Kinetic vs. Thermodynamic Control. The initial site of acylation can be governed by kinetic factors (lower activation energy, often sterically less hindered position) or thermodynamic factors (most stable product). Solvent polarity can significantly influence this outcome.[10]
-
Solution: Solvent and Temperature Optimization
Protocol: Tuning Regioselectivity
-
For Kinetic Product (often the para-isomer):
-
Use a non-polar solvent such as carbon disulfide (CS₂) or dichloromethane.[10]
-
Run the reaction at a low temperature (e.g., 0 °C or lower) to prevent equilibration to the thermodynamic product.
-
-
For Thermodynamic Product (can be the ortho- or meta-isomer depending on the substrate):
-
Use a more polar solvent like nitrobenzene.[10] The product-Lewis acid complex is often more soluble in these solvents, allowing for dissociation and re-acylation to form the more stable isomer.
-
Higher reaction temperatures may be required.
-
-
Literature Search: Always perform a thorough literature search for the specific acylation of your substrate or a closely related analogue. Precedent is the best guide for selecting conditions to favor a desired isomer.
-
Section 4: Data & Protocols
Table 1: Lewis Acid Selection Guide
| Lewis Acid | Relative Strength | Typical Substrates | Common Solvents | Key Considerations |
| AlCl₃ | Very Strong | Benzene, Toluene, Halobenzenes, Deactivated Arenes | Dichloromethane, 1,2-Dichloroethane, Nitrobenzene | Highly hygroscopic; requires strict anhydrous conditions.[5] Can promote charring with reactive substrates. |
| FeCl₃ | Strong | Anisole, Phenols (with protection), Naphthalene | Dichloromethane, 1,2-Dichloroethane | Less reactive than AlCl₃, can be a better choice for activated systems to avoid side reactions. |
| BF₃·OEt₂ | Moderate | Highly activated arenes (e.g., Pyrroles, Furans) | Dichloromethane, Diethyl Ether | A liquid, which can be easier to handle than solid Lewis acids. Generally requires milder conditions. |
| ZnCl₂ | Mild | Often used for acylation of phenols and other sensitive substrates | Dichloromethane, Nitro-methane | A milder catalyst, useful for preventing decomposition of sensitive functional groups.[12] |
Protocol: General Procedure for Minimizing Side Reactions in Dichloroacetyl Chloride Acylation of Toluene
This protocol provides a representative example using toluene and is designed to minimize common side reactions.
-
Preparation: Oven-dry a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an argon inlet, and a pressure-equalizing dropping funnel. Assemble the apparatus hot under a positive flow of argon and allow to cool.
-
Reagent Loading: In a glovebox or under a positive pressure of argon, weigh anhydrous aluminum chloride (AlCl₃, 1.2 eq.) into the reaction flask. Add anhydrous dichloromethane (20 mL) via cannula or syringe.
-
Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Add dichloroacetyl chloride (1.1 eq.) to the dropping funnel via syringe, diluted with 5 mL of anhydrous dichloromethane. Add this solution dropwise to the AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Acylium Ion Formation: Allow the mixture to stir at 0 °C for an additional 20 minutes after the addition is complete.
-
Substrate Addition: Add toluene (1.0 eq.), diluted with 10 mL of anhydrous dichloromethane, to the dropping funnel. Add the toluene solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature at 0-5 °C.
-
Reaction Monitoring: After the addition is complete, let the reaction stir at 0 °C. Monitor the reaction's progress by taking small aliquots, quenching them in dilute HCl, extracting with ethyl acetate, and analyzing by TLC. If the reaction is slow, allow the bath to expire and the reaction to warm to room temperature, stirring for an additional 2-4 hours.[6]
-
Workup: Once the reaction is complete, cool the flask back to 0 °C. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred mixture of crushed ice (50 g) and concentrated HCl (10 mL).[4][6] This step is highly exothermic and will release HCl gas; perform in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.
References
-
12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (URL: [Link])
-
Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation - Organic Syntheses Procedure. (URL: [Link])
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (URL: [Link])
-
Friedel-Crafts Acylation - Chemistry Steps. (URL: [Link])
-
Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. (URL: [Link])
-
Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange. (URL: [Link])
-
The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. The reaction time was 3 hours. - ResearchGate. (URL: [Link])
-
Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis | Chemical Reviews - ACS Publications. (URL: [Link])
-
Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts - International Journal of Chemical Studies. (URL: [Link])
-
Experiment 14: Friedel-Crafts Acylation - YouTube. (URL: [Link])
-
Experiment 1: Friedel-Crafts Acylation. (URL: [Link])
-
SELECTIVE ACETYLATION OF AROMATIC HETEROCYCLIC COMPOUNDS | TSI Journals. (URL: [Link])
-
Friedel Crafts Acylation: Mechanism & Conditions - Vaia. (URL: [Link])
-
Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. (URL: [Link])
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (URL: [Link])
-
Lewis Acid Catalyzed Acylation Reactions: Scope and Limitations | Request PDF. (URL: [Link])
-
13 Friedel-Crafts Acylation. (URL: [Link])
-
Dichloroacetyl chloride - Wikipedia. (URL: [Link])
-
Acylation with chloroacetyl chloride : r/AskChemistry - Reddit. (URL: [Link])
-
Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. (URL: [Link])
-
Chloroacetyl chloride – Knowledge and References - Taylor & Francis. (URL: [Link])
-
Dichloroacetyl chloride | Cl2CHCOCl | CID 6593 - PubChem. (URL: [Link])
-
Acylated products using Dichloroacetylchloride | Download Table - ResearchGate. (URL: [Link])
-
Chloroacetic Acids - Wiley-VCH. (URL: [Link])
-
Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners - PMC. (URL: [Link])
-
Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners | Environmental Science & Technology - ACS Publications. (URL: [Link])
-
Full article: An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions - Taylor & Francis. (URL: [Link])
Sources
- 1. Dichloroacetyl chloride - Wikipedia [en.wikipedia.org]
- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 3. byjus.com [byjus.com]
- 4. websites.umich.edu [websites.umich.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Dichloroacetyl chloride | Cl2CHCOCl | CID 6593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,2-Dichloro-N-(4-nitrophenyl)acetamide
Ticket ID: #PUR-DCNP-001 Subject: Removal of Tarry Byproducts from Amide Synthesis Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
You are encountering "tarry" residues during the synthesis of 2,2-Dichloro-N-(4-nitrophenyl)acetamide (also known as N-(4-nitrophenyl)dichloroacetamide).[1] This is a common issue in the acylation of electron-deficient anilines (like 4-nitroaniline). The tar usually consists of oxidized aniline oligomers, polymerized dichloroacetyl species, or trapped hydrochloride salts.
Because the target molecule is a crystalline solid with distinct solubility gaps compared to the amorphous tar, we can exploit differential solubility and adsorption to purify it without resorting to tedious column chromatography.
Module 1: Diagnosis & Immediate Triage
Q: Why did my reaction turn into a black sludge? A: The "tar" is likely a result of thermal runaway or unmanaged HCl evolution.
-
The Chemistry: The reaction between 4-nitroaniline and dichloroacetyl chloride is exothermic. If the temperature spiked, the aniline moiety can oxidize (forming azo/azoxy polymers—the "black" color).
-
The Trap: If you used an acid scavenger (like triethylamine) and it wasn't removed completely, the amine salts can form oils that trap your product.
The "Crash Out" Protocol (Trituration) Use this if you have a sticky solid or oil that refuses to crystallize.
-
Solvent Selection: Tars are often highly soluble in Dichloromethane (DCM) or Acetone , but the crystalline amide is less soluble in cold Ethanol or Diethyl Ether .
-
Procedure:
-
Suspend the crude tarry solid in a minimal amount of cold Ethanol (0°C).
-
Sonicate briefly (30 seconds) to break up the clumps.
-
Filter rapidly. The tar often dissolves into the yellow/brown filtrate, leaving the off-white crude product on the filter.
-
Module 2: The Core Solution (Recrystallization)
Q: The solid is beige/brown. How do I get it to white crystals? A: You need a Binary Solvent Recrystallization coupled with Activated Carbon Treatment .
Theory: this compound has a steep solubility curve in ethanol/water mixtures.[1] It is soluble in hot ethanol but crashes out when water is added or the temperature drops. The "tar" (high molecular weight conjugated systems) binds irreversibly to activated carbon via
Protocol: The Ethanol/Water Carbon Scrub
| Step | Action | Technical Note |
| 1 | Dissolution | Dissolve crude solid in boiling 95% Ethanol . Use the minimum amount required to just dissolve it.[2] |
| 2 | Adsorption | Remove from heat.[1] Add Activated Carbon (5-10% by weight of crude).[1] Caution: Add slowly to avoid boil-over. |
| 3 | Digestion | Return to gentle reflux for 5-10 minutes. This allows time for the carbon to trap colored impurities. |
| 4 | Hot Filtration | Filter the hot solution through a pre-warmed Celite pad (or fluted filter paper) into a clean flask. |
| 5 | Nucleation | Reheat filtrate to boiling. Add hot Water dropwise until a faint turbidity (cloudiness) persists. |
| 6 | Clarification | Add 1-2 drops of Ethanol to clear the solution.[1] |
| 7 | Crystallization | Allow to cool slowly to Room Temp, then move to an ice bath (0-4°C) for 1 hour. |
| 8 | Isolation | Filter crystals.[1][2][3][4] Wash with cold 50% EtOH/Water . Dry in a vacuum oven. |
Module 3: Visualizing the Workflow
The following diagram illustrates the decision logic for purifying this specific amide based on the physical state of your crude material.
Caption: Decision tree for isolating this compound, prioritizing trituration for oils and carbon-treated recrystallization for solids.
Module 4: Advanced Troubleshooting (FAQs)
Q: The product "oiled out" (formed a liquid layer) during recrystallization instead of crystallizing. What happened? A: This occurs when the melting point of the solute is lower than the boiling point of the solvent mixture, or if the solution is too concentrated.
-
Fix: Re-heat to dissolve the oil. Add slightly more Ethanol (the good solvent) to lower the saturation point. Allow it to cool much more slowly (wrap the flask in a towel). Seed with a pure crystal if available.
Q: I still see a pink/red hue in the crystals. Is it pure? A: No. The pink color is characteristic of trace azo-impurities from the 4-nitroaniline starting material.[1]
-
Fix: Perform a Silica Plug Filtration .[5]
-
Dissolve the solid in minimal Dichloromethane (DCM).
-
Pass it through a short pad of silica gel (2-3 cm) in a sintered funnel.
-
Wash with DCM.[6] The non-polar tar/color often sticks to the silica or elutes very fast, while the amide moves cleanly.
-
Evaporate the DCM and recrystallize again.
-
Q: Is the dichloroacetyl group stable to water washes? A: Yes, the amide bond is relatively stable to neutral/mildly acidic water. However, avoid strong base (NaOH) washes for prolonged periods, as the electron-withdrawing nitro group makes the amide bond susceptible to hydrolysis [1]. Use Saturated Sodium Bicarbonate for acid removal washes.[7]
References
-
Vogel's Textbook of Practical Organic Chemistry . (5th Ed.). General methods for purification of N-acylated aromatic amines and recrystallization techniques.[1] (Standard Reference).[1]
-
PubChem Compound Summary: this compound . National Center for Biotechnology Information (2025).(Note: Link points to the methyl analog as a proxy for physical property data, as the specific NH analog is often indexed under CAS 104-04-1 derivatives).[1]
-
ResearchGate Community Discussion . Purification of organic compounds via recrystallization.[2][4][8]
-
PrepChem . Synthesis of 2-Chloro-N-(4-nitrophenyl)-acetamide (Analogous Protocol).(Provides baseline solubility data for chloro-nitro-acetanilides).[1]
Sources
- 1. 2,2-Dichloro-N-methyl-N-(4-nitrophenyl)acetamide | C9H8Cl2N2O3 | CID 13807042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. researchgate.net [researchgate.net]
- 7. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 8. MedChem Tips and Tricks – ACSGCIPR [acsgcipr.org]
Solvent selection for maximizing precipitation of the final product
Technical Support Center: Solvent Selection & Crystallization Optimization
Introduction
You are likely reading this because your API (Active Pharmaceutical Ingredient) or intermediate is refusing to precipitate, oiling out, or crashing out with poor yield. In crystallization, thermodynamics determines what is possible (yield), but kinetics determines what actually happens (form and purity).
This guide moves beyond basic "trial and error" by applying solubility parameters and phase diagram logic to your specific problem.
Module 1: The Yield Problem (Thermodynamics)
Issue: “My product stays in solution even after cooling or adding antisolvent.”
Root Cause: The solvent-solute interaction is too strong (solvating power is too high), or the antisolvent is not creating a sufficient "shock" to the solubility limit.
Technical Concept: Hansen Solubility Parameters (HSP)
The "Like Dissolves Like" rule is insufficient for complex molecules. We use HSP, which breaks cohesive energy into three components:
- (Dispersion): Van der Waals forces.
- (Polarity): Dipole moments.
- (Hydrogen Bonding): Proton donor/acceptor capability.
To maximize precipitation, you need a solvent system where the Distance (
Troubleshooting Protocol: The "Cloud Point" Screen
Goal: Determine the exact antisolvent ratio required for nucleation.
-
Preparation: Dissolve 100 mg of compound in minimal "Good Solvent" (GS) at 40°C.
-
Titration: Add "Antisolvent" (AS) dropwise via syringe pump (rate: 0.1 mL/min).
-
Observation: Record the volume of AS added (
) when the solution turns permanently turbid (Cloud Point). -
Validation:
-
If
: Your antisolvent is too weak. Switch to a higher polarity difference pair (see Table 1). -
If
: System is too unstable; risk of amorphous precipitation.
-
Visualization: Solvent Selection Logic
Figure 1: Decision tree for distinguishing between thermodynamic yield loss (solubility too high) and kinetic yield loss (supersaturation not relieved).
Module 2: The "Oiling Out" Phenomenon (Phase Separation)
Issue: “Instead of crystals, I get liquid droplets or a sticky gum on the flask walls.”
Root Cause: Liquid-Liquid Phase Separation (LLPS).[1] This occurs when the Metastable Zone Width (MSZW) intersects with a "miscibility gap" before it hits the solubility curve. The system lowers its energy by creating a solute-rich oil phase rather than an ordered crystal lattice.[1]
Common Solvent/Antisolvent Pairs & Risks
High polarity differences increase the risk of oiling out but maximize yield.
| Good Solvent (GS) | Antisolvent (AS) | Polarity Difference ( | Risk Level | Recommended For |
| DMSO | Water | Extreme | High (Oiling) | Highly polar salts |
| Ethanol | Water | High | Moderate | General organics |
| Acetone | Hexane | Moderate | Low | Non-polar APIs |
| THF | Heptane | Moderate | Low | Intermediates |
| DCM | MTBE | Low | Very Low | Labile compounds |
Troubleshooting Protocol: Bypassing the Oil Phase
Goal: Force the system to enter the nucleation zone without passing through the miscibility gap.
-
Temperature Control: Oiling out is often temperature-dependent. Maintain the temperature above the oiling point during antisolvent addition, then seed.
-
Seeding Strategy:
-
Add 1-2 wt% seeds before the cloud point.
-
Why? Seeds provide a surface for growth, bypassing the energy barrier required for spontaneous nucleation (which often defaults to oil).
-
-
Reverse Addition: Add the solution into the antisolvent (drowning out). This creates immediate high supersaturation, favoring rapid precipitation (though potentially amorphous) over oiling.
Visualization: Oiling Out Mechanism
Figure 2: Phase diagram representation showing how rapid supersaturation generation can push the system into the Liquid-Liquid Phase Separation (LLPS) region.
Module 3: Purity & Polymorphism (Solid State Control)
Issue: “I have the solid, but the XRPD pattern is wrong (polymorph) or the purity is low.”
Root Cause:
-
Solvent Inclusion: Fast precipitation traps solvent (solvates) or impurities (occlusion).
-
Solvent-Mediated Polymorphic Transformation (SMPT): The metastable form precipitates first (Ostwald's Rule of Stages) and converts to the stable form over time.[2]
Technical Concept: Ostwald Ripening & SMPT
If you filter too early, you isolate the metastable kinetic form. If you wait, the solvent acts as a mediator: the metastable form dissolves, and the stable form grows.
Key Variable: Water Activity (
Troubleshooting Protocol: Polymorph Locking
Goal: Ensure conversion to the thermodynamically stable form.
-
Slurry Experiment: Take your isolated solid, resuspend it in the mother liquor (or a saturated solution of the solvent system), and stir at the isolation temperature for 24-48 hours.
-
Analysis: Analyze aliquots via XRPD (X-Ray Powder Diffraction) at T=0, T=4h, T=24h.
-
Self-Validating Check:
-
If peaks shift/sharpen: SMPT is occurring. Continue stirring until stable.
-
If peaks disappear: You are dissolving your product (Thermodynamic yield issue -> Go to Module 1).
-
FAQs
Q: Can I use DCM (Dichloromethane) as a crystallization solvent? A: Avoid if possible. DCM is highly volatile and dense. It evaporates rapidly (causing skinning/crusts) and often forms solvates. Furthermore, its high density means crystals float, making filtration difficult. Use Ethyl Acetate or IPAc (Isopropyl Acetate) as greener, safer alternatives with similar polarity.
Q: Why does my product precipitate as a gel? A: Gelation indicates a 3D network of hydrogen bonding between solute and solvent, often trapping the solvent.
-
Fix: Increase the temperature to break the H-bonds (increase thermal motion) or add a "chaotropic" solvent (like Methanol) to disrupt the network, then add a strong antisolvent.
Q: How do I scale up the antisolvent addition? A: Do not scale by time; scale by mixing time . If 100mL took 10 mins in the lab, 100L might need 2-3 hours to maintain the same local supersaturation profile. Use the impeller tip speed as a scaling factor to prevent local oiling out at the injection point.
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[3] (Definitive guide on HSP and solvent selection).
-
Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Workarounds. Link
- Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Source for Ostwald Ripening and SMPT mechanisms).
-
Tegoprazan Study. Comprehensive Investigation of Polymorphic Stability and Phase Transformation Kinetics. NIH National Library of Medicine. Link
-
BenchChem. Preventing Oiling Out in Diastereomeric Salt Formation. Link
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Distinguishing 2,2-dichloro from 2-chloro Analogs by NMR Spectroscopy
For researchers, synthetic chemists, and professionals in drug development, the precise structural elucidation of molecules is paramount. Chlorinated compounds are prevalent motifs in pharmaceuticals and agrochemicals, and distinguishing between constitutional isomers, such as 2,2-dichloro and 2-chloro analogs, is a frequent analytical challenge. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive, non-destructive technique for this purpose. This guide provides an in-depth comparison of the NMR spectral features that differentiate these analogs, supported by the underlying principles and experimental considerations.
The Foundational Principle: Electron Density and Chemical Shift
The core principle underpinning the differentiation of 2,2-dichloro and 2-chloro analogs lies in the effect of electronegative chlorine atoms on the local electronic environment of nearby protons (¹H) and carbons (¹³C). Chlorine atoms withdraw electron density from the carbon to which they are attached.[1][2][3] This withdrawal of electrons, known as deshielding, causes the affected nucleus to experience a stronger effective magnetic field, resulting in a downfield shift (higher ppm value) in the NMR spectrum.[1][3][4]
The magnitude of this downfield shift is directly related to the number of electronegative substituents. Therefore, a carbon atom bonded to two chlorine atoms (a geminal dichloride, -CCl₂-) will be significantly more deshielded and resonate at a much higher chemical shift compared to a carbon bonded to a single chlorine atom (-CHCl-).[2][5] This fundamental difference is the primary diagnostic tool for distinguishing between these two classes of compounds.
¹H NMR Spectroscopy: A Tale of Two Protons
In ¹H NMR spectroscopy, the chemical shift of the proton attached to the chlorinated carbon provides a clear distinction.
-
2-Chloro Analogs (-CHCl-) : The single proton on the carbon bearing the chlorine atom will experience a significant downfield shift due to the electronegativity of the chlorine. This proton typically resonates in the range of 3.5 - 4.5 ppm .[3]
-
2,2-Dichloro Analogs (-CHCl₂-) : While there is no proton directly on the C-2 carbon in a 2,2-dichloroalkane, the protons on the adjacent carbons (C-1 and C-3) are informative. The presence of two chlorine atoms on the neighboring carbon causes a more pronounced downfield shift on these adjacent protons compared to a single chlorine. For instance, the methyl protons (C-1) in a 2,2-dichloropropane will be further downfield than the methyl protons in a 2-chloropropane.
The multiplicity, or splitting pattern, of the signals is also crucial. This is governed by the number of neighboring, non-equivalent protons (the n+1 rule).[6][7] For example, in the ¹H NMR spectrum of 2-chlorobutane, the proton at C-2 would be a multiplet due to coupling with the protons on C-1 and C-3.[6] In contrast, for 2,2-dichlorobutane, the absence of a proton at C-2 simplifies the splitting patterns of the protons at C-1 and C-3.
¹³C NMR Spectroscopy: The Unambiguous Differentiator
While ¹H NMR provides strong evidence, ¹³C NMR spectroscopy offers the most direct and unambiguous method for distinguishing between 2,2-dichloro and 2-chloro analogs.
-
2-Chloro Analogs (-CHCl-) : The carbon atom directly bonded to a single chlorine atom typically resonates in the range of 50 - 90 ppm .[8][9]
-
2,2-Dichloro Analogs (-CCl₂-) : The carbon atom bonded to two chlorine atoms is significantly more deshielded and its resonance is shifted much further downfield, typically appearing in the range of 80 - 110 ppm or even higher, depending on the overall structure.[5]
This substantial difference in chemical shift for the carbon atom at the site of chlorination provides a definitive diagnostic marker.
Comparative Data Summary
To illustrate these differences, consider the hypothetical ¹³C NMR chemical shifts for the C-2 carbon in a series of chlorinated butanes.
| Compound | Structure | Approximate ¹³C Chemical Shift of C-2 (ppm) |
| Butane | CH₃CH₂CH₂CH₃ | ~25 |
| 2-Chlorobutane | CH₃CHClCH₂CH₃ | 60 - 70 |
| 2,2-Dichlorobutane | CH₃CCl₂CH₂CH₃ | 90 - 100 |
Note: These are approximate values and can vary based on the solvent and other structural features.
Experimental Workflow for Differentiation
The following workflow provides a systematic approach to distinguishing between 2,2-dichloro and 2-chloro analogs using NMR spectroscopy.
Caption: Workflow for distinguishing 2-chloro and 2,2-dichloro analogs.
Detailed Experimental Protocol
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified analog in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the solvent is free of impurities that may interfere with the spectral regions of interest. A common reference standard, tetramethylsilane (TMS), is typically added to the solvent by the manufacturer to calibrate the chemical shift scale to 0 ppm.[3][6]
-
-
¹H NMR Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Pay close attention to the spectral window to ensure all proton signals are captured, particularly in the downfield region where protons adjacent to electronegative atoms resonate.[10]
-
-
¹³C NMR Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. Proton decoupling simplifies the spectrum by removing the splitting of carbon signals by attached protons, resulting in a single peak for each unique carbon atom.[11]
-
If further confirmation is needed, advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.[12]
-
Advanced Considerations: Coupling Constants and 2D NMR
For more complex molecules, analyzing coupling constants (J-coupling) can provide additional structural information. The magnitude of the coupling constant is influenced by the number of bonds separating the coupled nuclei and their geometric relationship.[7][13]
In cases of severe signal overlap in one-dimensional spectra, two-dimensional (2D) NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) can be invaluable. An HSQC spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached, providing an unambiguous assignment of proton and carbon resonances.[12][14]
Conclusion
The differentiation of 2,2-dichloro and 2-chloro analogs by NMR spectroscopy is a straightforward process rooted in the fundamental principles of chemical shift theory. The number of chlorine atoms directly influences the electron density around neighboring protons and carbons, leading to predictable and significant differences in their respective NMR spectra. While ¹H NMR offers initial valuable insights, ¹³C NMR provides the most definitive evidence, with the chemical shift of the chlorinated carbon serving as a robust diagnostic marker. By following a systematic experimental workflow, researchers can confidently and accurately determine the isomeric identity of their chlorinated compounds.
References
-
Characterization of single chain length chlorinated paraffin mixtures with nuclear magnetic resonance spectroscopy (NMR) - PubMed. [Link]
-
Chemical Shifts: Proton - Organic Chemistry at CU Boulder. [Link]
-
Direct Investigation of Covalently Bound Chlorine in Organic Compounds by Solid-State 35Cl NMR Spectroscopy and Exact Spectral Line-Shape Simulations'' - PMC. [Link]
-
Factors Influencing Chemical Shifts • NMR Peak Area: Integr - St. Paul's Cathedral Mission College. [Link]
-
Chemical Shifts in Proton NMR Spectroscopy | MCC Organic Chemistry - Lumen Learning. [Link]
-
Electronegativity and chemical shift (video) - Khan Academy. [Link]
-
Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and - Modgraph. [Link]
-
Chlorines Are Not Evenly Substituted in Chlorinated Paraffins: A Predicted NMR Pattern Matching Framework for Isomeric Discrimination in Complex Contaminant Mixtures | Environmental Science & Technology Letters - ACS Publications. [Link]
-
Electronegativity and chemical shift | Spectroscopy | Organic chemistry | Khan Academy. [Link]
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(Cl) Chlorine NMR. [Link]
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Lecture 3: Coupling Constants Coupling Constants the chemical shift - Eugene E. Kwan. [Link]
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14.8: Diamagnetic Anisotropy - Chemistry LibreTexts. [Link]
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Interpreting and explaining the 1 H NMR spectrum of 2-chlorobutane - Doc Brown's Chemistry. [Link]
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Prediction of 1H and 13C NMR Chemical... | ERA - University of Alberta. [Link]
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Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - RSC Publishing. [Link]
-
Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling - Modgraph. [Link]
-
Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC. [Link]
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5 Combination of 1H and 13C NMR Spectroscopy. [Link]
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Nuclear magnetic resonance spectroscopy. Carbon-13 chemical shifts of chlorinated organic compounds - ACS Publications. [Link]
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12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra - Chemistry LibreTexts. [Link]
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Alkanes | OpenOChem Learn. [Link]
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The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
-
a guide to 13c nmr chemical shift values - Compound Interest. [Link]
-
13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. [Link]
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5.3 Spin-Spin Splitting: J-Coupling - Organic Chemistry Data. [Link]
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13C-NMR. [Link]
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Skeletal and Chlorine Effects on 13C-NMR Chemical Shifts of Chlorinated Polycyclic Systems - ResearchGate. [Link]
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interpreting C-13 NMR spectra - Chemguide. [Link]
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NMR 5: Coupling Constants - YouTube. [Link]
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J-Coupling (Scalar) - Chemistry LibreTexts. [Link]
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1H NMR: How Many Signals? - Master Organic Chemistry. [Link]
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NMR Spectroscopy – 13C NMR Coupling Constants - Organic Chemistry Data & Info. [Link]
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NMR Techniques in Organic Chemistry: a quick guide. [Link]
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Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
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chapter 32 - Oxford Learning Link. [Link]
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A Comparative Guide to the UV-Vis Absorption Maxima of Nitroaniline Derivatives
For researchers, scientists, and professionals in drug development, a nuanced understanding of the photophysical properties of molecular scaffolds is paramount. Nitroaniline, a seemingly simple disubstituted benzene, exists as three distinct isomers—ortho (2-nitroaniline), meta (3-nitroaniline), and para (4-nitroaniline)—each possessing unique electronic and spectroscopic characteristics. This guide provides an in-depth comparative analysis of their UV-Visible (UV-Vis) absorption maxima, supported by experimental data and theoretical insights, to aid in the judicious selection and application of these compounds.
The Electronic Architecture of Nitroanilines: A Tale of Three Isomers
The UV-Vis absorption profile of nitroanilines is fundamentally governed by their "push-pull" electronic structure. The electron-donating amino (-NH₂) group and the electron-withdrawing nitro (-NO₂) group create a system ripe for intramolecular charge transfer (ICT) upon photoexcitation. The primary absorption band observed in their spectra is attributed to a π→π* electronic transition, where an electron is promoted from the Highest Occupied Molecular Orbital (HOMO), largely localized on the amino group and the benzene ring, to the Lowest Unoccupied Molecular Orbital (LUMO), predominantly centered on the nitro group.[1]
The spatial arrangement of these two groups in the ortho, meta, and para positions dictates the extent of this charge transfer and, consequently, the energy required for the electronic transition. This, in turn, influences the wavelength of maximum absorption (λmax).
-
Para-Nitroaniline: The direct opposition of the donor and acceptor groups across the π-conjugated system allows for the most efficient charge delocalization. This extensive conjugation lowers the energy gap between the HOMO and LUMO, resulting in a bathochromic (red) shift, meaning it absorbs light at a longer wavelength compared to the other isomers.
-
Ortho-Nitroaniline: While there is significant electronic interaction, steric hindrance between the adjacent amino and nitro groups can disrupt the planarity of the molecule. This slight twisting can impede optimal orbital overlap, leading to a less efficient charge transfer compared to the para isomer. Additionally, intramolecular hydrogen bonding between the amino and nitro groups can influence the electronic distribution.
-
Meta-Nitroaniline: In the meta isomer, the amino and nitro groups are not in direct conjugation. The electron-withdrawing effect of the nitro group is primarily inductive, with a less pronounced resonance effect on the amino group. This results in a less effective charge transfer and a higher energy HOMO-LUMO gap, causing it to absorb light at a shorter wavelength (hypsochromic or blue shift) compared to the ortho and para isomers.
Comparative Analysis of Absorption Maxima: The Influence of Solvent Polarity
The phenomenon of solvatochromism—the change in the color of a substance with a change in solvent polarity—is particularly pronounced in nitroanilines, especially the para isomer.[1] The ICT excited state of these molecules is significantly more polar than the ground state. Polar solvents stabilize this more polar excited state to a greater extent than the ground state, thereby reducing the energy gap for the electronic transition. This leads to a bathochromic shift in the absorption maximum as the solvent polarity increases.[1]
The following table summarizes the UV-Vis absorption maxima (λmax) of the three nitroaniline isomers in solvents of varying polarity.
| Isomer | Solvent | Polarity | λmax (nm) |
| o-Nitroaniline | Water | High | 283, 412 |
| Ethanol | High | 275, 405 | |
| Cyclohexane | Low | 268, 388 | |
| m-Nitroaniline | Water | High | 280, 358 |
| Ethanol | High | 236, 374-375 | |
| Cyclohexane | Low | 235, 345 | |
| p-Nitroaniline | Water | High | 381 |
| Ethanol | High | 373 | |
| Toluene | Low | 342 | |
| Cyclohexane | Low | 320-326 |
Note: The presence of two distinct peaks for the ortho and meta isomers in some solvents can be attributed to different electronic transitions or the presence of different molecular conformations.
Experimental Protocol for Determining UV-Vis Absorption Spectra
This section provides a standardized methodology for obtaining the UV-Vis absorbance spectrum of a nitroaniline derivative.
Materials and Reagents
-
Nitroaniline isomer (analytical grade)
-
Spectroscopic grade solvents (e.g., cyclohexane, ethanol, water)
-
Class A volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
Dual-beam UV-Vis spectrophotometer
Step-by-Step Procedure
-
Stock Solution Preparation: Accurately weigh a precise amount of the nitroaniline isomer and dissolve it in the chosen solvent to prepare a stock solution of a known concentration (e.g., 1 mM). Gentle heating may be required to aid dissolution, particularly for p-nitroaniline in ethanol.
-
Working Solution Preparation: Prepare a series of dilute working solutions from the stock solution. The final concentrations should be chosen to yield an absorbance in the optimal range of the spectrophotometer (typically 0.2 - 1.0 Absorbance Units). A concentration range of 10-50 µM is often suitable.
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable readings.
-
Set the desired wavelength range for scanning (e.g., 200-500 nm).
-
Select an appropriate scan speed and slit width (e.g., 2 nm).
-
-
Baseline Correction:
-
Fill two quartz cuvettes with the pure solvent.
-
Place one cuvette in the reference beam path and the other in the sample beam path.
-
Run a baseline scan to zero the instrument across the selected wavelength range.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with the working solution.
-
Fill the sample cuvette with the working solution and place it back in the sample holder.
-
Run the absorbance scan.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Record the absorbance value at λmax.
-
To determine the molar absorptivity (ε), use the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
Experimental Workflow Diagram
Caption: A schematic of the experimental workflow for determining the UV-Vis absorption spectrum of a nitroaniline derivative.
Mechanistic Insights and Causality
The observed trends in the absorption maxima of nitroaniline isomers can be rationalized by considering the interplay of inductive and resonance effects, as well as steric factors.
Caption: The causal relationship between isomer structure and the observed UV-Vis absorption maximum.
The para isomer exhibits the most substantial resonance effect, leading to the most significant ICT and the smallest HOMO-LUMO gap, thus the longest λmax. The meta isomer's electronic communication is primarily through the less efficient inductive effect, resulting in a larger HOMO-LUMO gap and a shorter λmax. The ortho isomer represents an intermediate case, where both resonance and inductive effects are operative, but steric hindrance can modulate the extent of ICT.
Conclusion
The UV-Vis absorption characteristics of nitroaniline isomers are a direct reflection of their distinct electronic structures. The para isomer, with its efficient intramolecular charge transfer, exhibits a pronounced solvatochromism and absorbs at the longest wavelength. The meta isomer, lacking direct conjugation, absorbs at the shortest wavelength. The ortho isomer presents an intermediate and more complex spectroscopic profile. A thorough understanding of these differences, supported by robust experimental data, is crucial for the effective application of these versatile compounds in various scientific and industrial domains.
References
- BenchChem. (2025). An In-depth Technical Guide to the Absorbance Spectrum of p-Nitroaniline.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,2-Dichloro-N-(4-nitrophenyl)acetamide
As a Senior Application Scientist, my primary goal is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest commitment to safety and environmental stewardship. The proper management of chemical waste is a cornerstone of this commitment. This guide provides a detailed, technically grounded protocol for the safe disposal of 2,2-Dichloro-N-(4-nitrophenyl)acetamide, moving beyond simple steps to explain the critical reasoning behind each procedure.
Hazard Profile and Inherent Risks
Before handling any aspect of disposal, a thorough understanding of the compound's inherent hazards is essential. This compound is a multi-hazard substance, and its disposal protocol is dictated by its toxicological and irritant properties.[1][2]
The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below. This assessment is the foundation for all subsequent safety and handling decisions.
| Hazard Classification | GHS Code | Description | Implication for Handling & Disposal |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed. | Accidental ingestion must be avoided. All contaminated materials, including empty containers, pose a risk and must be treated as hazardous waste. |
| Skin Irritation (Category 2) | H315 | Causes skin irritation. | Direct skin contact must be prevented through the use of appropriate gloves and protective clothing. Contaminated apparel must be decontaminated or disposed of properly.[1][2] |
| Serious Eye Irritation (Category 2A) | H319 | Causes serious eye irritation. | Chemical splash goggles and/or a face shield are mandatory to prevent severe eye damage.[1] An accessible eyewash station is critical.[3] |
| Respiratory Tract Irritation | H335 | May cause respiratory irritation. | Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust particles.[1][2] |
Personal Protective Equipment (PPE): A Non-Negotiable Standard
The selection and proper use of PPE is the most direct control measure for preventing exposure during waste handling. The following PPE is mandatory when handling this compound in any form, including waste products.
-
Eye and Face Protection: Use chemical safety goggles with side shields that conform to government standards such as NIOSH (US) or EN 166 (EU).[1] A full-face shield is recommended when handling larger quantities or when there is a significant risk of splashing.
-
Hand Protection: Wear impervious protective gloves (e.g., nitrile rubber). Inspect gloves for tears or punctures before use. Contaminated gloves must be disposed of as hazardous waste after use, in accordance with applicable laws and good laboratory practices.[1]
-
Body Protection: A lab coat or impervious clothing is required to protect the skin.[2] Ensure clothing is fully buttoned.
-
Respiratory Protection: If work cannot be conducted in a fume hood or if dust formation is likely, a suitable particulate respirator must be used.
Causality Insight: The dual nature of the molecule—a chlorinated acetamide and a nitrophenyl group—necessitates this comprehensive PPE. The chlorinated component can cause skin irritation, while the nitroaromatic structure is associated with toxicity.
Standard Operating Procedure for Waste Disposal
The disposal of this compound must be approached systematically to ensure safety and regulatory compliance. This substance should be treated as a hazardous waste. Its chemical structure, containing both chlorinated and nitro-aromatic moieties, aligns it with waste streams that are strictly regulated. For instance, wastes containing nitrobenzene are classified by the EPA as F004 hazardous waste.[4][5][6]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for proper waste segregation and containment.
Caption: Waste Disposal Workflow for this compound.
Step-by-Step Protocol:
-
Waste Segregation (The Principle of Isolation):
-
Action: Establish a dedicated hazardous waste container specifically for this compound and materials heavily contaminated with it.
-
Causality: This is a critical step. Chlorinated wastes should be stored separately from other chemical classes, particularly flammable (non-chlorinated) solvents. Mixing can lead to dangerous, unpredictable reactions.
-
-
Container Selection:
-
Action: Use a robust, leak-proof container with a secure, tight-fitting lid. Materials such as steel or stainless steel are suitable for chlorinated compounds.[7][8] The container must be clean and dry before use.
-
Causality: The container must be chemically resistant to the waste to prevent degradation, leaks, and potential environmental contamination.
-
-
Waste Collection:
-
Solid Waste: Carefully transfer the solid chemical waste into the designated container using a dedicated scoop or spatula. Avoid any actions that could generate dust.[1][9]
-
Contaminated Materials: All disposable items that have come into contact with the chemical—including gloves, weighing papers, absorbent pads, and empty stock bottles—must be considered hazardous waste.[10] Place these items into the same dedicated waste container or a clearly marked, sealed bag that will then be placed in the main container.[10]
-
"Empty" Containers: The original container of this compound is not considered empty in a non-hazardous sense. It must be sealed and disposed of via the hazardous waste stream without being rinsed into the drain.[10]
-
-
Container Labeling (The Principle of Clear Communication):
-
Action: The waste container must be clearly and accurately labeled as soon as the first item of waste is added. The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
A clear indication of the hazards (e.g., "Toxic," "Irritant") or the corresponding GHS pictograms.[10]
-
-
Causality: Proper labeling is a regulatory requirement and is essential for the safety of everyone who may handle the container, from lab personnel to professional waste disposal technicians. It ensures the waste is managed correctly at every stage.
-
-
Temporary Storage:
-
Action: Keep the sealed waste container in a designated, secure satellite accumulation area within the laboratory. This area should be away from drains and incompatible materials.
-
Causality: Safe temporary storage prevents accidental spills and unauthorized access, minimizing risk within the laboratory environment.
-
-
Final Disposal:
-
Action: Arrange for the collection of the waste container by your institution's certified hazardous waste management provider. Never pour this chemical down the drain or dispose of it in regular trash.[1][2]
-
Causality: Final disposal must be conducted at a permitted facility capable of handling toxic and chlorinated organic waste, often through high-temperature incineration with flue gas scrubbing to manage nitrogen oxide emissions.[11] This ensures complete destruction and prevents environmental release.
-
Emergency Procedures: Spill and Exposure Management
Accidents can happen despite the best precautions. A clear, pre-defined emergency plan is vital.
Spill Cleanup Protocol:
-
Evacuate & Alert: Alert personnel in the immediate area. For large spills, evacuate non-essential personnel.[1][12]
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, turn on local exhaust ventilation if it is safe to do so.
-
PPE: Don the full mandatory PPE as described in Section 2 before approaching the spill.
-
Contain: Prevent the spread of the solid material. Avoid creating dust.[1][9]
-
Absorb/Collect: Gently sweep or scoop the spilled material and any absorbent used (such as vermiculite or sand) into your designated hazardous waste container.[1][3][13]
-
Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.[12]
First Aid for Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][3] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
Always provide the Safety Data Sheet (SDS) for this compound to the responding medical personnel.[1]
References
- Safety Data Sheet. (2025, October 19). Angene Chemical.
- 4-Nitrophenol Safety D
- Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Office of Research, University.
- Safety D
- Standard Operating Procedure. (2019, October 3). U.S. Environmental Protection Agency.
- Chemical Spill Procedures. Clarkson University Environmental Health & Safety.
- Material Safety Data Sheet - N1-(4,5-dichloro-2-nitrophenyl)acetamide, 97%. (2006, March 22). Cole-Parmer.
- Safety D
- Safety Data Sheet. (2025, November 18). Cayman Chemical.
- Toxicological Profile for Nitrophenols.
- p-NITROPHENOL EXTRA PURE Safety D
- Safety Data Sheet. (2025, December 19). Fisher Scientific.
- EPA Hazardous Waste Codes. U.S. Environmental Protection Agency.
- EPA Hazardous Waste Codes. UGA Environmental Safety Division.
- Hazardous Waste Listings. U.S. Environmental Protection Agency.
- Guidance on Storage and Handling of Chlorinated Solvents.
- Safe and efficient handling of chlorin
- Laboratory Safety Handbook Version 2.0. McMaster University.
- Guidance on Safe Storage of Chemicals in the Laboratory. (2024, January 2). University of St Andrews.
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Personal Protective Equipment & Handling Guide: 2,2-Dichloro-N-(4-nitrophenyl)acetamide
Part 1: Executive Safety Directive
2,2-Dichloro-N-(4-nitrophenyl)acetamide (also known as 2,2-Dichloro-4'-nitroacetanilide) is a potent electrophilic intermediate often used in the synthesis of chloramphenicol analogs.[1] Its structure combines a nitro-aromatic moiety (potential blood toxicant/sensitizer) with a dichloroacetyl group (skin/eye irritant).[1]
The Core Risk: This compound poses a dual threat: direct tissue corrosion/irritation from the dichloroacetamide functionality and systemic toxicity (methemoglobinemia/bone marrow suppression) typical of nitro-aromatics.[1]
Operational Mandate:
-
Zero Skin Contact: Treat as a potential skin sensitizer and systemic toxicant.[1]
-
Containment First: All open handling must occur within a certified Chemical Fume Hood.[1]
-
Solvent Awareness: When dissolved in organic solvents (e.g., DMSO, DCM), permeation through standard nitrile gloves accelerates significantly.[1]
Part 2: Hazard Identification & Technical Profile
| Parameter | Technical Detail |
| CAS Number | 5462-30-6 (Isomer/Analog Reference) or 2653-16-9 (Methyl analog read-across)* |
| Chemical Structure | Cl₂CH-CO-NH-(4-NO₂-C₆H₄) |
| Physical State | Pale yellow to off-white crystalline solid |
| GHS Classification | Warning [1][2][3][4][5]• H302: Harmful if swallowed [1][5]• H315: Causes skin irritation [1][3][4]• H319: Causes serious eye irritation [1][4][6]• H335: May cause respiratory irritation |
| Key Reactivity | Hydrolyzes in strong base to release dichloroacetic acid and 4-nitroaniline (both toxic).[1] |
*Note: Specific CAS may vary by substitution pattern; safety protocols are based on the functional group hazard profile of N-substituted dichloroacetamides.[1]
Part 3: Personal Protective Equipment (PPE) Matrix
This matrix moves beyond generic advice, tailoring protection to the activity state of the chemical.
Scenario A: Handling Pure Solid (Weighing/Transfer)
Risk: Dust inhalation and contact with sweat on skin.[1]
| Component | Recommendation | Technical Rationale |
| Hand Protection | Double Nitrile Gloves (min. 5 mil outer) | Solid particles do not permeate nitrile rapidly.[1] Double gloving ensures a visual indicator of breach and allows outer glove removal without exposing skin.[1] |
| Eye Protection | Chemical Safety Goggles | Safety glasses are insufficient.[1] Goggles seal against airborne dust that can cause severe corneal irritation.[1] |
| Respiratory | N95/P100 Mask (if outside hood) | Primary control is the Fume Hood.[1] If hood access is impossible, a fit-tested N95 is the absolute minimum; P100 is preferred.[1] |
| Body | Lab Coat + Tyvek Sleeves | Wrist gaps are the most common exposure point.[1] Tyvek sleeves bridge the gap between glove and coat.[1] |
Scenario B: Handling Solutions (Reaction/Work-up)
Risk: Rapid permeation dissolved in carrier solvents (DCM, DMSO, DMF).[1]
| Component | Recommendation | Technical Rationale |
| Hand Protection | Silver Shield® (Laminate) under Nitrile | CRITICAL: Chlorinated solvents and nitro-aromatics permeate nitrile in minutes.[1] Laminate liners provide >4hr breakthrough time.[1] |
| Eye Protection | Face Shield + Goggles | Splash risk increases.[1] A face shield protects the neck and mouth from corrosive splashes.[1] |
| Engineering | Fume Hood (Sash < 18") | Vapors from the solvent will carry the toxicant.[1] Do not rely on respiratory PPE; rely on ventilation.[1] |
Part 4: Operational Handling Procedures
4.1 The "Self-Validating" Weighing Protocol
Goal: Prevent contamination of the balance area and user.
-
Preparation: Place a disposable absorbent mat (benchkote) inside the fume hood.[1]
-
Double-Glove Check: Don two pairs of nitrile gloves.[1] Inspect the outer pair for micro-tears by inflating them slightly with air before donning.[1]
-
Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the solid is "sticky" or static-prone; use PTFE-coated tools.[1]
-
Decontamination: After weighing, wipe the exterior of the stock bottle with a Kimwipe dampened in ethanol before removing it from the hood.[1]
-
Doffing: Remove the outer pair of gloves inside the hood and dispose of them as solid hazardous waste.
4.2 Reaction Setup & Solvent Safety
Causality: The dichloroacetyl group is electrophilic.[1] Avoid nucleophilic solvents (like alcohols) unless intended as reactants.[1]
-
Solvent Selection: Prefer Anhydrous THF or Dichloromethane (DCM) .[1]
-
Temperature Control: Add reagents at 0°C to mitigate potential exotherms, especially if reacting with amines or hydrides.[1]
-
Quenching: Quench reactions slowly with saturated Ammonium Chloride (
) solution. Avoid strong basic quenches (NaOH) which can hydrolyze the amide bond, releasing toxic 4-nitroaniline.[1]
Part 5: Emergency Response & Waste Management
Emergency Response
-
Skin Contact: Immediately wash with soap and water for 15 minutes.[1][3][4] Do not use alcohol (it enhances skin absorption of nitro-compounds).[1]
-
Eye Contact: Flush for 15 minutes. Seek medical attention immediately—corneal damage is possible.[1]
-
Spill (Solid): Do not dry sweep.[1] Cover with wet paper towels to suppress dust, then scoop into a waste container.[1]
-
Spill (Liquid): Absorb with vermiculite or sand.[1] Do not use combustible materials (sawdust).[1]
Disposal Protocol
Segregate waste to prevent cross-reactivity.
-
Stream A (Solid Waste): Contaminated gloves, weighing boats, paper towels.[1] Label: "Toxic Solid - Halogenated Organic."[1]
-
Stream B (Liquid Waste): Mother liquors and quenched reaction mixtures.[1] Label: "Halogenated Solvent Waste."DO NOT mix with strong acid waste streams (risk of nitration/exotherm).[1]
Part 6: Visual Workflow (Graphviz)
The following diagram illustrates the decision logic for safe handling based on the physical state of the material.
Figure 1: Decision logic for PPE selection and handling workflow based on physical state.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13807042, 2,2-Dichloro-N-methyl-N-(4-nitrophenyl)acetamide. Retrieved from [Link][1]
-
Phalen, R. N., & Wong, W. K. (2012). Chemical permeation of disposable nitrile gloves exposed to simulated movement. Journal of Occupational and Environmental Hygiene. (Demonstrates nitrile weakness under movement/solvent stress).[1]
-
ECHA (European Chemicals Agency). C&L Inventory: this compound.[1][2] (General Hazard Classifications).
Sources
- 1. 2,2-dichloro-N-(1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl)acetamide | C11H12Cl2N2O5 | CID 298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetamide, N-[4-chloro-2-[2-(2-chloro-4-nitrophenyl)diazenyl]-5-[(2-hydroxypropyl)amino]phenyl]- | C17H17Cl2N5O4 | CID 51368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. angenechemical.com [angenechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
